(+)-Pelletierine
Description
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Structure
3D Structure
Properties
CAS No. |
2858-67-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[(2S)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
JEIZLWNUBXHADF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)C[C@@H]1CCCCN1 |
Canonical SMILES |
CC(=O)CC1CCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Pelletierine natural sources and isolation
An In-depth Technical Guide on the Natural Sources and Isolation of (+)-Pelletierine
Introduction
This compound is a piperidine alkaloid that, along with its related compounds, has been a subject of phytochemical and pharmacological interest. Historically, extracts containing these alkaloids have been used for their anthelmintic properties, particularly for expelling tapeworms. This document provides a comprehensive technical overview of the natural sources of this compound, the profile of co-occurring alkaloids, and detailed methodologies for its extraction, isolation, and purification. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Alkaloid Profile
The primary natural source of this compound is the pomegranate tree (Punica granatum L.), a member of the Lythraceae family. The alkaloids are not distributed uniformly throughout the plant; they are most concentrated in the root-bark (Cortex punica granatum).[1] The total alkaloid content in the dried root-bark typically ranges from 0.5% to 1.0%.[1]
The root-bark contains a mixture of several related piperidine alkaloids. The principal alkaloids include pseudopelletierine, pelletierine, isopelletierine, and methylpelletierine.[1][2] It is crucial to note that pelletierine is optically active [this compound], whereas isopelletierine is its optically inactive racemic form [(±)-pelletierine].[1] The isolation process itself, particularly the use of basic conditions, can catalyze the racemization of this compound to isopelletierine, which often results in the isolation of the latter in higher quantities than the former.[1]
Table 1: Alkaloid Content in Punica granatum Root-Bark
| Alkaloid | Chemical Formula | Molar Mass (g·mol−1) | Typical Yield (g/kg of raw bark) |
| Pseudopelletierine | C₉H₁₅NO | 153.22 | 1.80 |
| Isopelletierine | C₈H₁₅NO | 141.21 | 0.52 |
| Methylpelletierine | C₉H₁₇NO | 155.25 | 0.20 |
| Pelletierine | C₈H₁₅NO | 141.21 | 0.01 |
(Data sourced from[2])
Isolation and Purification Methodologies
The isolation of pelletierine alkaloids from pomegranate root-bark leverages their basic nature and differential solubility. Methodologies range from classic acid-base extractions to more modern liquid membrane techniques. Purification is typically achieved through chromatographic methods.
Experimental Protocol 1: Classical Acid-Base Extraction
This method is a fundamental technique for separating basic alkaloids from neutral and acidic components of the plant matrix.[1]
3.1.1 Materials and Reagents
-
Dried and powdered Punica granatum root-bark
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Dilute sulfuric acid (e.g., 2% H₂SO₄)
-
Concentrated aqueous ammonia (NH₃) or Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
3.1.2 Step-by-Step Procedure
-
Maceration and Extraction: Macerate the powdered root-bark in an organic solvent like dichloromethane for 24-48 hours. This extracts the free-base form of the alkaloids along with other lipophilic compounds.
-
Acidic Aqueous Extraction: Filter the organic extract. Transfer the filtrate to a separatory funnel and extract it multiple times with a dilute strong acid, such as 2% sulfuric acid. The alkaloids, being basic, will be protonated to form their corresponding ammonium salts, which are highly soluble in the aqueous phase.[1] Most other lipophilic impurities will remain in the organic phase.
-
Basification: Combine the acidic aqueous extracts and basify the solution to a pH of approximately 10 by carefully adding concentrated aqueous ammonia or NaOH.[3] This deprotonates the alkaloid salts, converting them back to their free-base form, which is less soluble in water.
-
Organic Solvent Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with an organic solvent (e.g., dichloromethane). The free-base alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue contains the mixture of pelletierine alkaloids.
Experimental Protocol 2: Liquid Membrane (LM) Pertraction
This advanced technique combines extraction and stripping into a single, efficient operation, and has been successfully applied to recover pelletierine from aqueous extracts of Punica granatum roots.[4][5]
3.2.1 System and Reagents
-
Rotating Film Contactor (RFC) apparatus[4]
-
Feed Solution: Aqueous extract of milled root-bark in an ammonia buffer (NH₃-(NH₄)₂SO₄), adjusted to the optimal pH.[4]
-
Acceptor (Stripping) Solution: Dilute sulfuric acid solution.[4]
-
pH meter
3.2.2 Optimized Parameters A study on the extraction of pelletierine sulphate using this technique identified the following optimal conditions for achieving the highest conversion.[4][6]
Table 2: Optimized Parameters for Pelletierine Extraction via RFC Liquid Membrane
| Parameter | Optimal Value |
| Number of Stages | 2 |
| Disc Rotation Speed | 10 rpm |
| Feed Solution pH | 9.5 |
| Acceptor Solution pH | 2.0 |
| Organic Membrane | n-Decane |
3.2.3 Step-by-Step Procedure
-
Feed Preparation: Leach milled root-bark powder (e.g., 5.0 grams) with a buffer solution (e.g., 250 ml of NH₃-(NH₄)₂SO₄) adjusted to pH 9.5. Shake for 30 minutes and filter to obtain the feed solution.[4]
-
Apparatus Setup: Set up the RFC, loading the feed solution and the acceptor solution (sulfuric acid at pH 2.0) into their respective compartments. The organic membrane liquid (n-decane) occupies the common upper part of the contactor.[4]
-
Pertraction: Operate the RFC at the optimized disc speed (10 rpm). In the feed phase, the alkaloids (at pH 9.5) are in their free-base form and are extracted into the organic membrane.
-
Stripping: The alkaloids diffuse across the membrane to the interface with the acceptor solution. Here, they are protonated by the acidic environment (pH 2.0), forming water-soluble salts that are stripped from the membrane and trapped in the acceptor phase.
-
Recovery: After the process, the acceptor solution is collected, now enriched with pelletierine sulphate.
Purification by Chromatography
The crude alkaloid mixture obtained from initial extraction must be purified to isolate individual components. Thin Layer Chromatography (TLC) is used for analytical separation and method development, while Column Chromatography is used for preparative-scale purification.[1]
3.3.1 Thin Layer Chromatography (TLC) TLC is used to monitor the progress of the extraction and separation.[1]
Table 3: TLC Parameters for Pomegranate Alkaloids
| Parameter | Description |
| Stationary Phase | Silica gel coated aluminum plates |
| Eluent (Mobile Phase) | Dichloromethane : Methanol (4:1 v/v) with 2% (v/v) concentrated aq. NH₃ |
| Visualization | Dragendorff's reagent |
| Observed Rƒ values | 0.25, 0.43, 0.72 (Pseudopelletierine corresponds to Rƒ 0.72) |
(Data sourced from[1])
3.3.2 Column Chromatography Based on the separation achieved in TLC, a preparative column chromatography procedure can be designed using silica gel as the stationary phase and a gradient elution system based on the TLC mobile phase to separate pseudopelletierine, pelletierine/isopelletierine, and methylpelletierine. Fractions are collected and analyzed by TLC to identify and combine those containing the pure compounds.
Visualization of Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of pelletierine alkaloids from their natural source.
Caption: Workflow for the extraction and purification of Pelletierine.
Conclusion
The root-bark of Punica granatum is the definitive natural source for pelletierine and its associated alkaloids. The successful isolation of the optically active this compound requires careful consideration of the experimental conditions, particularly pH, to prevent racemization into isopelletierine. While classical acid-base extraction followed by column chromatography remains a robust and fundamental approach, modern techniques like liquid membrane pertraction offer a more integrated and potentially more efficient alternative for large-scale recovery. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to extract, isolate, and study these historically significant natural products.
References
The Biosynthetic Pathway of (+)-Pelletierine in Pomegranate (Punica granatum): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pelletierine, a piperidine alkaloid found in the root bark of pomegranate (Punica granatum), is a compound of significant interest due to its anthelmintic properties and its role as a biosynthetic precursor to other complex alkaloids. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in pomegranate, drawing upon available research and analogous pathways in other plant species. The guide details the enzymatic steps from the primary precursor, L-lysine, to the final product, and includes quantitative data on alkaloid content, hypothesized enzymatic mechanisms, and relevant experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway and related experimental workflows, offering a clear and concise resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
The pomegranate (Punica granatum L.) is a fruit-bearing deciduous shrub or small tree that has been cultivated since ancient times for its nutritional and medicinal properties. While the fruit is the most widely consumed part, the bark of the root and stem is a rich source of a class of piperidine alkaloids known as the granatane alkaloids, which include pelletierine, isopelletierine, N-methylpelletierine, and pseudopelletierine[1][2][3][4][5][6]. Among these, this compound is a key intermediate and possesses notable biological activity. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts.
This guide synthesizes the current knowledge on the biosynthesis of this compound in pomegranate, focusing on the core biochemical transformations, the enzymes likely involved, and the experimental evidence supporting the proposed pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Punica granatum originates from the amino acid L-lysine and involves a series of enzymatic reactions, including decarboxylation, oxidation, cyclization, and condensation with an acetate-derived unit. While not all enzymes in this pathway have been isolated and characterized from pomegranate, extensive research on analogous alkaloid biosynthetic pathways, such as those for tropane and Lycopodium alkaloids, provides a strong foundation for a hypothesized pathway in pomegranate[1][7].
The proposed biosynthetic pathway can be divided into the following key steps:
Step 1: Decarboxylation of L-Lysine to Cadaverine
The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Research on granatane alkaloid biosynthesis in pomegranate hairy root cultures has identified candidate genes for Punica granatum lysine decarboxylase (PgLDC), supporting its role as the entry point into the pathway[2].
Step 2: Oxidative Deamination and Cyclization of Cadaverine to Δ¹-Piperideine
Cadaverine undergoes oxidative deamination, catalyzed by a copper-containing amine oxidase (CAO), to yield 5-aminopentanal. This intermediate then spontaneously cyclizes via an intramolecular Schiff base formation to produce Δ¹-piperideine[8].
Step 3: Formation of the Acetoacetyl-CoA Side Chain
Concurrently, two molecules of acetyl-CoA, derived from primary metabolism, are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase.
Step 4: Condensation to form this compound
The final step in the biosynthesis of this compound is a Mannich-like condensation reaction between Δ¹-piperideine and acetoacetyl-CoA. The precise enzymatic mechanism for this final condensation step in pomegranate has not yet been fully elucidated. It is hypothesized that a specific synthase, tentatively named pelletierine synthase, catalyzes this reaction.
Caption: Hypothesized biosynthetic pathway of this compound in Punica granatum.
Quantitative Data
Quantitative data on the biosynthesis of this compound in pomegranate is limited in the scientific literature. However, some studies have reported the content of pelletierine and related alkaloids in the root bark of the plant.
| Alkaloid | Yield (g/kg of raw root-bark) | Reference |
| Pseudopelletierine | 1.8 | [9] |
| Isopelletierine | 0.52 | [9] |
| N-methylpelletierine | 0.20 | [9] |
| Pelletierine | 0.01 | [9] |
Table 1: Yield of major alkaloids from the root-bark of Punica granatum.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway in pomegranate are not extensively published. However, based on related research, the following methodologies are central to investigating this pathway.
Precursor Feeding Studies with Isotopic Labeling
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product.
Protocol:
-
Preparation of Labeled Precursor: Synthesize or procure isotopically labeled L-lysine (e.g., ¹³C or ¹⁵N labeled).
-
Administration to Plant Material: Administer the labeled precursor to pomegranate seedlings or hairy root cultures. This can be done by adding the precursor to the hydroponic solution or the culture medium.
-
Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.
-
Extraction of Alkaloids: Harvest the plant tissue (preferably root bark) and perform an alkaloid extraction (see Protocol 4.2).
-
Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
Caption: General workflow for an isotopic labeling experiment.
Extraction of Pelletierine from Punica granatum Roots
The following protocol is adapted from a study on the extraction of pelletierine using a liquid membrane technique, which starts with a conventional leaching process[10][11].
Protocol:
-
Preparation of Plant Material: Collect fresh roots of Punica granatum, wash them thoroughly, and mill them into a fine powder.
-
Leaching: Suspend the powdered root material in a buffer solution of ammonia and ammonium sulfate (NH₃-(NH₄)₂SO₄) adjusted to an appropriate pH (e.g., pH 9.5)[12].
-
Agitation: Shake the suspension for approximately 30 minutes to facilitate the extraction of alkaloids into the aqueous phase.
-
Filtration: Filter the mixture to separate the solid plant material from the liquid extract (feed solution).
-
Further Purification (Optional): The resulting feed solution containing pelletierine can be further purified using techniques such as liquid-liquid extraction or, as described in the source literature, a liquid membrane technique for selective recovery[10][11][12]. For this, the feed solution is brought into contact with an organic liquid membrane (e.g., n-decane), and the pelletierine is then stripped from the membrane into an acidic acceptor solution (e.g., sulfuric acid at pH 2)[11][12].
-
Analysis: The concentration and purity of pelletierine in the final extract can be determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (at λ=254 nm)[10].
Key Enzymes and Their Hypothesized Roles
While the specific enzymes from Punica granatum are yet to be fully characterized, based on homologous pathways, the following enzymes are predicted to play crucial roles:
-
Lysine Decarboxylase (LDC): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the initial decarboxylation of L-lysine. Candidate genes for this enzyme have been identified in pomegranate[2].
-
Copper-Containing Amine Oxidase (CAO): Responsible for the oxidative deamination of cadaverine. These enzymes are widespread in plants and are involved in various metabolic pathways[8].
-
Acetoacetyl-CoA Thiolase: A key enzyme in primary metabolism that provides the four-carbon unit for condensation with the piperidine ring.
-
Pelletierine Synthase (Hypothesized): A putative enzyme that would catalyze the final condensation step. The exact class of this enzyme is unknown but could be a type of synthase or transferase.
Future Perspectives and Research Directions
The biosynthesis of this compound in pomegranate presents several exciting avenues for future research. Key areas that require further investigation include:
-
Isolation and Characterization of Biosynthetic Enzymes: The definitive identification and characterization of LDC, CAO, and the putative pelletierine synthase from Punica granatum are essential to fully elucidate the pathway.
-
Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes and the activity of the enzymes are regulated in the plant will be crucial for any metabolic engineering efforts.
-
Metabolic Engineering: With the identification of the key biosynthetic genes, there is potential to overexpress these genes in pomegranate or heterologous systems to increase the production of pelletierine and related alkaloids.
-
Elucidation of Downstream Pathways: this compound is a precursor to more complex alkaloids like pseudopelletierine. Further research is needed to identify the enzymes responsible for these subsequent transformations.
Conclusion
The biosynthetic pathway of this compound in Punica granatum is a classic example of how primary metabolites like L-lysine and acetyl-CoA are channeled into the production of specialized secondary metabolites. While the overall pathway is reasonably well-understood based on precursor feeding studies and analogies to other alkaloid biosynthetic pathways, significant gaps remain in our knowledge of the specific enzymes and regulatory mechanisms in pomegranate. This guide provides a solid foundation for researchers and drug development professionals to delve into this fascinating area of natural product biosynthesis, with the ultimate goal of harnessing the medicinal potential of these unique plant-derived compounds.
References
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering the anti-diabetic potential of pomegranate peel metabolites by examining molecular interplay with the thioredoxin-interacting protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]
- 9. Pseudopelletierine - Wikipedia [en.wikipedia.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
Total Synthesis of (+)-Pelletierine and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the total synthesis of the piperidine alkaloid (+)-pelletierine and its key analogues. Sourced from peer-reviewed scientific literature, this document details various synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a comparative format. Furthermore, it explores the biological activities of these compounds, offering valuable insights for professionals in drug discovery and development.
Introduction to Pelletierine
Pelletierine is a naturally occurring piperidine alkaloid first isolated from the root bark of the pomegranate tree (Punica granatum)[1]. The family of pelletierine-related alkaloids, including isopelletierine, methylisopelletierine, and pseudopelletierine, have garnered interest due to their biological activities, most notably their anthelmintic properties[2][3][4]. The development of efficient and stereoselective synthetic routes to access this compound and its analogues is crucial for further pharmacological investigation and the potential development of new therapeutic agents. This guide will focus on modern synthetic approaches, including asymmetric organocatalysis and biomimetic strategies.
Asymmetric Total Synthesis of this compound
The stereocenter at the C2 position of the piperidine ring is a key feature of this compound. Consequently, several asymmetric synthetic strategies have been developed to control this stereochemistry.
Proline-Mediated Asymmetric Mannich Reaction
An effective approach for the asymmetric synthesis of pelletierine involves an organocatalytic intermolecular Mannich reaction. This method utilizes the readily available and inexpensive amino acid proline as a chiral catalyst.
The reaction proceeds between Δ¹-piperideine, generated in situ, and acetone in the presence of either L-proline or D-proline to yield the corresponding enantiomer of pelletierine. The use of L-proline leads to the formation of (S)-pelletierine, while D-proline yields the natural (+)-(R)-pelletierine[5].
Key Features:
-
Catalyst: L-proline or D-proline
-
Reactants: Δ¹-piperideine and acetone
-
Key Transformation: Enantioselective C-C bond formation
Diagram 1: Proline-Mediated Asymmetric Mannich Reaction for this compound Synthesis
Caption: Proline-catalyzed asymmetric Mannich reaction.
Intramolecular Heteroatom Michael Addition
Another powerful organocatalytic strategy involves the intramolecular Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde. This approach allows for the enantioselective construction of the piperidine ring.
This method has been successfully applied to the synthesis of (-)-pelletierine, starting from an appropriate aldehyde precursor which undergoes cyclization catalyzed by a chiral secondary amine catalyst[6].
Key Features:
-
Catalyst: Chiral secondary amine (e.g., diarylprolinol silyl ether)
-
Key Transformation: Enantioselective intramolecular aza-Michael addition
Diagram 2: General Workflow for Asymmetric Synthesis via Intramolecular Michael Addition
Caption: Workflow for pelletierine synthesis.
Synthesis of Pelletierine Analogues
Enantiomerically pure pelletierine serves as a versatile building block for the synthesis of other alkaloids.
Synthesis of Sedridine and Allosedridine
(-)-(S)-Cbz-protected pelletierine can be converted to the naturally occurring sedum alkaloids, sedridine and its epimer allosedridine[5]. The synthesis involves the reduction of the ketone functionality to a hydroxyl group.
Synthesis of Myrtine
The quinolizidine alkaloid (+)-myrtine can be synthesized from (+)-(R)-Cbz-protected pelletierine. A key step in this transformation is a Wittig olefination followed by an intramolecular aza-Michael reaction[5].
Synthesis of Lasubine I and II
The epimeric quinolizidine alkaloids, lasubine I and lasubine II, can be accessed from (+)- and (-)-Boc-protected pelletierine, respectively[5].
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic strategies towards this compound.
Table 1: Comparison of Asymmetric Synthetic Methods for Pelletierine
| Method | Catalyst | Key Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Proline-Mediated Mannich Reaction | D-Proline | Intermolecular Mannich | 63 | 74-80 | [5] |
| Cinchona-Mediated Michael Addition | 9-Aminoquinidine | Intramolecular aza-Michael | Good | 90-99 | [5] |
| Resolution with Mandelic Acid | (R)-Mandelic Acid | Diastereomeric Salt Recrystallization | - | ≥ 99 | [5] |
Experimental Protocols
General Procedure for Proline-Mediated Asymmetric Mannich Reaction[5]
To a solution of Δ¹-piperideine (generated in situ) in a 9:1 mixture of DMSO and water is added an excess of acetone. D-proline (typically 10-30 mol%) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
General Procedure for the Synthesis of (+)-Myrtine from this compound[5]
(+)-(R)-Cbz-protected pelletierine is subjected to a Wittig reaction with a suitable phosphorus ylide to introduce the required carbon chain. The resulting olefin is then treated with an acid to induce an intramolecular aza-Michael reaction, leading to the formation of the quinolizidine core of myrtine. The protecting group is subsequently removed to yield (+)-myrtine.
Biological Activity of Pelletierine and its Analogues
Pelletierine and its related alkaloids have been traditionally used for their anthelmintic properties, particularly against tapeworms[1]. Isopelletierine has been identified as a potent anthelmintic principle in pomegranate bark, showing activity against Fasciola hepatica[2][3]. Recent studies have also investigated the in vitro anthelmintic efficacy of pomegranate extracts against gastrointestinal nematodes in sheep, with pelletierine being a key active component[4].
The piperidine scaffold is a common motif in many pharmaceuticals, and the development of synthetic routes to pelletierine and its analogues opens up possibilities for creating new derivatives with a range of potential therapeutic applications.
Biosynthesis of Pelletierine
The biosynthesis of pelletierine is believed to proceed via the Mannich-like condensation of Δ¹-piperideine and 3-oxoglutaric acid[7][8]. Δ¹-piperideine itself is derived from the amino acid lysine. Understanding the biosynthetic pathway can provide inspiration for biomimetic synthetic strategies.
Diagram 3: Biosynthetic Pathway of Pelletierine
Caption: Biosynthesis of pelletierine from L-lysine.
Conclusion
The total synthesis of this compound and its analogues has been achieved through various elegant and efficient strategies. Organocatalytic methods, in particular, offer a powerful tool for the asymmetric synthesis of these valuable piperidine alkaloids. The availability of enantiomerically pure pelletierine provides a platform for the synthesis of more complex alkaloids and for the exploration of their therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing key synthetic routes, experimental considerations, and the biological context of these important natural products.
References
- 1. Pelletierine [drugfuture.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anthelminthic Efficacy of Aqueous Pomegranate (Punica granatum L.) Extracts against Gastrointestinal Nematodes of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)-Pelletierine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the core strategies employed in the enantioselective synthesis of (+)-pelletierine, a piperidine alkaloid of significant interest in medicinal chemistry and natural product synthesis. This guide summarizes quantitative data, presents detailed experimental protocols for key methodologies, and visualizes synthetic pathways and workflows.
Introduction
This compound, with its characteristic 2-acetonylpiperidine structure, represents a key chiral building block for the synthesis of more complex alkaloids. Its stereocontrolled synthesis is crucial for accessing its biologically active enantiomer and for the development of novel therapeutic agents. This guide explores several prominent and effective strategies for achieving the enantioselective synthesis of this compound, including organocatalytic methods, classical resolution, and approaches from the chiral pool.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different enantioselective synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Key Reagent/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |
| Proline-Catalyzed Mannich Reaction | L-Proline | ~63% | 74–80% | [1][2] |
| Cinchona-Based Organocatalytic Aza-Michael Reaction | 9-aminoquinine | Good | 90–99% | [1][2] |
| Resolution of Racemic Pelletierine | (R)- or (S)-Mandelic Acid | 33-41% (for protected forms) | ≥ 99% | [1][3] |
| Synthesis from (-)-Pipecolinic Acid | Wittig Reagent, PdCl2 (Wacker Oxidation) | Not specified | Not specified | [4][5] |
| Biomimetic Synthesis | Non-enzymatic Mannich-like condensation | Not specified | Not specified | [6][7] |
Synthetic Strategies and Experimental Protocols
This section details the methodologies for the key enantioselective syntheses of this compound.
Proline-Catalyzed Asymmetric Mannich Reaction
This biomimetic approach mimics the natural biosynthetic pathway of pelletierine and utilizes the readily available and inexpensive organocatalyst, L-proline, to induce enantioselectivity.[6] The reaction proceeds via the formation of an enamine from acetone and proline, which then attacks the electrophilic Δ¹-piperideine.[6]
Experimental Protocol:
A general procedure for the L-proline-catalyzed asymmetric Mannich reaction between a ketone, an aldehyde (or its precursor), and an amine is as follows:
-
To a solution of Δ¹-piperideine (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and acetone or neat acetone), is added L-proline (10-20 mol%).
-
The reaction mixture is stirred vigorously at room temperature for 3-48 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Cinchona Alkaloid-Catalyzed Intramolecular Aza-Michael Addition
This highly efficient organocatalytic method employs a cinchona alkaloid derivative, such as 9-aminoquinine, to catalyze the intramolecular aza-Michael addition of an amine to an α,β-unsaturated ketone precursor.[1][2] This strategy consistently delivers high enantiomeric excesses.[1][2]
Experimental Protocol:
-
A Cbz-protected α,β-unsaturated ketone precursor is dissolved in an appropriate solvent (e.g., THF).
-
To this solution, the cinchona alkaloid catalyst (e.g., 9-aminoquinine, 20 mol%) and an acid co-catalyst (e.g., TFA, 40 mol%) are added.[1]
-
The reaction mixture is stirred at room temperature for 18 hours.[1]
-
After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the Cbz-protected this compound.
Resolution of Racemic Pelletierine via Diastereomeric Salt Formation
Classical resolution remains a robust and scalable method for obtaining enantiopure this compound. This approach involves the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid, followed by separation and liberation of the desired enantiomer.[1][3]
Experimental Protocol:
-
To a solution of racemic pelletierine (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C, a solution of (R)-mandelic acid (0.5 eq) in the same solvent system is added dropwise.[8]
-
The mixture is stirred at 0 °C for 22 hours, during which time the diastereomeric salt of this compound with (R)-mandelic acid preferentially precipitates.[8]
-
The precipitate is collected by filtration and can be recrystallized from methanol/diethyl ether to enhance diastereomeric purity.[8]
-
The resolved salt is then treated with a base (e.g., aqueous KOH) to liberate the free base of this compound.
-
The amine can be protected (e.g., with CbzCl or Boc₂O) for further synthetic manipulations. For instance, to a solution of the resolved amine in DCM, iPr₂NEt and CbzCl are added at 0 °C, and the mixture is stirred for 18 hours at room temperature to yield Cbz-protected this compound with >99% ee.[8]
Synthesis from the Chiral Pool: (-)-Pipecolinic Acid
This strategy utilizes a readily available chiral starting material, (-)-pipecolinic acid, to establish the stereocenter of this compound. The synthesis involves key steps such as a Wittig reaction to introduce the carbon framework of the side chain, followed by a regioselective Wacker oxidation to install the ketone functionality.[4][5]
Experimental Protocol:
While a detailed step-by-step protocol is not available in the provided search results, the general synthetic sequence is as follows:
-
(-)-Pipecolinic acid is converted to a suitable aldehyde derivative.
-
A Wittig reaction is performed on the aldehyde using an appropriate phosphorane to generate an internal olefin.
-
A regioselective Wacker oxidation of the internal olefin, using a palladium catalyst (e.g., PdCl₂) and an oxidant, furnishes the desired ketone, this compound.[4][5]
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: Proline-Catalyzed Asymmetric Mannich Reaction Workflow.
Caption: Cinchona-Catalyzed Intramolecular Aza-Michael Addition.
Caption: Resolution of Racemic Pelletierine Workflow.
Conclusion
The enantioselective synthesis of this compound can be achieved through a variety of effective strategies. For high enantioselectivity directly in the bond-forming step, cinchona alkaloid-catalyzed methods are superior, offering up to 99% ee.[1][2] For scalability and achieving the highest possible enantiopurity, classical resolution with mandelic acid remains an excellent and reliable option.[1][3] The proline-catalyzed Mannich reaction presents a cost-effective and biomimetic approach, though with more moderate enantioselectivity.[1][2] The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost, and desired enantiopurity. Further research into novel catalytic systems and the optimization of existing protocols will continue to advance the efficient and selective synthesis of this important chiral alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Pelletierine chemical structure and stereochemistry
An In-depth Technical Guide to (+)-Pelletierine: Chemical Structure and Stereochemistry
Introduction
Pelletierine is a piperidine alkaloid originally isolated from the root bark of the pomegranate tree (Punica granatum L.).[1][2] It is part of a family of related alkaloids, including isopelletierine and pseudopelletierine, known for their biological activities. Historically, pomegranate bark extracts containing these alkaloids have been used as a traditional anthelmintic to expel parasitic worms, particularly tapeworms.[1][3] Pelletierine itself is a slightly colored, oily liquid that is soluble in alcohol, ether, and chloroform, and sparingly soluble in water.[1][4] This document provides a detailed technical overview of the chemical structure, absolute stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended for researchers in medicinal chemistry, natural products, and drug development.
Chemical Structure and Stereochemistry
Molecular Structure
The chemical structure of pelletierine is 1-(piperidin-2-yl)propan-2-one. It consists of a saturated six-membered piperidine ring substituted at the 2-position with a propan-2-one (acetonyl) group.[1] The molecule possesses a single stereocenter at the C2 position of the piperidine ring, where the side chain is attached.
Stereochemistry and Absolute Configuration
Due to the single chiral center, pelletierine exists as a pair of enantiomers. The naturally occurring, optically active form is (-)-pelletierine, which has been determined to have the (R) absolute configuration.[5] Its counterpart, this compound, therefore possesses the (S) absolute configuration.[6] The racemic mixture of the two enantiomers is known as (±)-pelletierine or isopelletierine.[2] It is crucial to note that base-catalyzed racemization can occur during the isolation process, which can lead to the isolation of the optically inactive racemate instead of the pure enantiomer.[2]
The IUPAC name for the dextrorotatory enantiomer is 1-[(2S)-piperidin-2-yl]propan-2-one .[6]
Physicochemical and Spectroscopic Data
Quantitative data for pelletierine is summarized below. Most available data pertains to the racemate (isopelletierine) or are computed properties.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 1-[(2S)-piperidin-2-yl]propan-2-one | [6] |
| CAS Number | 2858-67-5 | [6] |
| Molecular Formula | C₈H₁₅NO | [1][5][6] |
| SMILES | CC(=O)C[C@H]1CCCCN1 | [6] |
| InChIKey | JEIZLWNUBXHADF-QMMMGPOBSA-N | [6] |
| Molecular Properties | ||
| Molecular Weight | 141.21 g/mol | [1][5][6] |
| Monoisotopic Mass | 141.115364102 Da | [5][6] |
| XLogP3 | 0.4 | [5][6] |
| Polar Surface Area | 29.1 Ų | [5][6] |
| Hydrogen Bond Donors | 1 | (Computed) |
| Hydrogen Bond Acceptors | 2 | (Computed) |
| Rotatable Bond Count | 2 | (Computed) |
| Physical Properties | ||
| Boiling Point | 195 °C (at 760 mmHg) | [1] |
| Density | 0.988 g/cm³ (at 20°C) | [1] |
| pKa (Strongest Basic) | 9.86 | (Computed) |
| Water Solubility | 19 g/L (50 g/L) | (Computed)[1] |
| Spectroscopic Data | ||
| ¹H NMR | Data for the related compound pseudopelletierine shows signals for bridgehead protons (δH = 3.36), N-methyl group (δH = 2.67), and various methylene protons. Specific data for this compound is not detailed in the provided search results. | [2] |
| ¹³C NMR | No specific data for this compound is readily available. |
Experimental Protocols
The preparation of enantiomerically pure this compound typically involves the resolution of the racemic mixture, isopelletierine. Asymmetric synthesis is also a viable route.
Chiral Resolution of Racemic (±)-Pelletierine via Diastereomeric Salt Formation
This protocol is a generalized method based on the classical resolution technique for amines using a chiral acid.[7][8] The separation relies on the differential solubility of the resulting diastereomeric salts.[8] Optically active acids such as (+)-tartaric acid, (-)-mandelic acid, or enantiomeric 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acids have been used for resolving piperidine alkaloids.[7][9]
Methodology:
-
Salt Formation: Dissolve racemic (±)-pelletierine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts—(S)-pelletierine-(R)-mandelic acid and (R)-pelletierine-(R)-mandelic acid—will form. Due to their different physical properties, one salt will be less soluble and will preferentially crystallize out of the solution upon standing or cooling.
-
Isolation: Collect the crystalline precipitate by filtration. This solid is enriched in one diastereomer. The mother liquor will be enriched in the other, more soluble diastereomer.
-
Purification: The optical purity of the crystalline salt can be improved by recrystallization from a suitable solvent.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to deprotonate the pelletierine amine, making it insoluble in water.
-
Extraction: Extract the liberated enantiomerically pure (+)-(S)-pelletierine using an organic solvent like diethyl ether or dichloromethane.
-
Final Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound. The other enantiomer can be recovered from the mother liquor from step 3 by a similar process.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of pelletierine is its anthelmintic effect, specifically against cestodes (tapeworms).[1][10] It is highly toxic to these parasites.[3]
While the precise molecular signaling pathway has not been fully elucidated, the mechanism of action is understood to be the induction of muscular paralysis in the worm. Pelletierine acts as a neuromuscular toxin, causing a spastic or flaccid paralysis that forces the parasite to detach from the host's intestinal wall.[3] Once detached, the worm can be expelled from the host's body by normal peristaltic action. This mechanism is common among piperidine alkaloids and suggests an interaction with neurotransmitter receptors at the parasite's neuromuscular junction, although the specific receptor targets are not definitively identified.
Conclusion
This compound is the (S)-enantiomer of the piperidine alkaloid 1-(piperidin-2-yl)propan-2-one. Its chemical properties and stereochemistry are critical to its biological function as a potent anthelmintic agent. While detailed spectroscopic data for the pure enantiomer is limited, its physicochemical properties are well-characterized through computational methods. The preparation of enantiomerically pure this compound is achievable through established methods of chiral resolution. Its mechanism of action, centered on the neuromuscular paralysis of parasites, presents a foundation for further investigation into novel antiparasitic agents and for exploring its potential in other areas of drug development.
References
- 1. Pelletierine [drugfuture.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. prezi.com [prezi.com]
- 4. pelletierine | 4396-01-4 [chemicalbook.com]
- 5. Pelletierine | C8H15NO | CID 3034881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]
The Discovery of (+)-Pelletierine: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree (Punica granatum L.), holds a significant place in the history of natural product chemistry. Its discovery in the late 19th century marked a period of burgeoning interest in the chemical constituents of medicinal plants. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, detailing the key scientific figures, the experimental methodologies of the era, and the crucial quantitative data that led to its characterization.
Historical Context and Key Figures
The discovery of pelletierine is credited to the French pharmacist and chemist Charles Tanret in 1878.[1] At the time, the root bark of the pomegranate tree was already recognized for its anthelmintic properties, used in traditional medicine to expel parasitic worms.[1] Tanret embarked on a systematic investigation to isolate the active principles responsible for this therapeutic effect.
His work led to the isolation of not one, but four related alkaloids from the pomegranate root bark: pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine.[1] In a tribute to the pioneering French chemist Pierre Joseph Pelletier , who was renowned for his work in isolating quinine and other alkaloids, Tanret named the primary optically active compound "pelletierine".[1]
A notable point of confusion in the early literature was the distinction between pelletierine and isopelletierine. Tanret had described pelletierine as optically active, whereas isopelletierine was found to be optically inactive.[1] It was later understood that the optically active this compound can undergo racemization to the inactive (±)-isopelletierine, particularly under basic conditions during the isolation process.[1] This explains why subsequent researchers sometimes only isolated the racemic form.
The initial structural elucidation of these alkaloids was a complex undertaking in the pre-spectroscopic era, relying on classical methods of chemical degradation and synthesis. The definitive structure and absolute configuration of this compound as (S)-1-(piperidin-2-yl)propan-2-one were established much later through more advanced chemical and spectroscopic techniques.
Quantitative Data
The characterization of a new compound in the 19th century heavily relied on quantitative data from elemental analysis and the determination of its physical properties. Below is a summary of the key quantitative data for pelletierine and its derivatives from early and subsequent studies.
| Property | This compound | Pelletierine Sulphate (from Tanret's sample) | Pelletierine Hydrochloride | Isopelletierine |
| Molecular Formula | C₈H₁₅NO | (C₈H₁₅NO)₂·H₂SO₄ | C₈H₁₅NO·HCl | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol | 380.49 g/mol | 177.67 g/mol | 141.21 g/mol |
| Appearance | Oily liquid | Crystalline solid | Crystalline solid | Oily liquid |
| Melting Point | - | 135-138 °C (decomposes)[1] | 145 °C | - |
| Specific Rotation [α]D | Optically active[1] | -29.5° (c=10.5 mg/mL in H₂O)[1] | - | Optically inactive[1] |
| Boiling Point | 195 °C | - | - | 195 °C |
Note: The specific rotation of Tanret's original pelletierine sulphate sample was re-analyzed over 80 years after its initial isolation.
Experimental Protocols
Isolation of Pelletierine from Punica granatum Root Bark (Reconstructed 19th Century Method)
This protocol is a representation of the acid-base extraction techniques commonly used for isolating alkaloids during the period of pelletierine's discovery.
a. Liberation of the Free Base:
-
The dried root bark of Punica granatum was ground into a coarse powder to increase the surface area for extraction.
-
The powdered bark was then treated with an alkali, such as a slurry of calcium hydroxide (slaked lime) or sodium carbonate, and water. This step was crucial to deprotonate the alkaloid salts naturally present in the plant material, converting them into their free base form, which is more soluble in organic solvents.
b. Extraction with an Organic Solvent:
-
The basified plant material was then extracted with an immiscible organic solvent of the time, such as diethyl ether or chloroform.
-
The mixture was agitated for an extended period to allow the free base alkaloids to partition into the organic layer.
-
The organic extract was then separated from the solid plant material by filtration or decantation.
c. Acidic Extraction and Purification:
-
The organic extract containing the crude alkaloids was then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).
-
This step converted the free base alkaloids back into their salt forms, which are soluble in the aqueous layer, while many non-basic impurities remained in the organic layer.
-
The aqueous layer, now containing the alkaloid salts, was separated. This acid-base partitioning could be repeated to improve purity.
d. Precipitation and Isolation of Pelletierine:
-
The acidic aqueous solution was again made alkaline, which precipitated the free alkaloid bases.
-
The precipitated alkaloids, a mixture of pelletierine, isopelletierine, etc., were then collected.
-
Separation of the individual alkaloids would have been achieved through fractional crystallization of their salts (e.g., sulphates or picrates). The difference in solubility of these salts would allow for the isolation of a purer form of pelletierine.
Early Methods for Structural Elucidation
The determination of pelletierine's molecular formula and structure in the late 19th and early 20th centuries would have involved the following key experiments:
a. Elemental Analysis:
-
A purified sample of the alkaloid was subjected to combustion analysis to determine the mass percentages of carbon and hydrogen.
-
The nitrogen content was determined by methods such as the Dumas or Kjeldahl method.
-
The oxygen content was typically inferred by difference.
-
From these percentage compositions, the empirical formula was calculated. The molecular formula was then determined by measuring the molecular weight, for which early methods included vapor density measurements (for volatile compounds) or freezing point depression/boiling point elevation of solutions.
b. Chemical Degradation Studies:
-
Hofmann Exhaustive Methylation: This reaction sequence was used to determine the nature of the nitrogen atom (primary, secondary, or tertiary) and to open heterocyclic rings, often leading to simpler, identifiable hydrocarbon chains.
-
Oxidation: Treatment with oxidizing agents like potassium permanganate or chromic acid would cleave the molecule at certain points, and the resulting smaller, known compounds (e.g., carboxylic acids) would provide clues about the original carbon skeleton.
-
Reduction: Reaction with reducing agents could be used to determine the presence of double bonds or carbonyl groups.
Visualizations
Timeline of this compound Discovery
Caption: Timeline of the discovery and characterization of this compound.
Experimental Workflow for 19th Century Alkaloid Isolation
Caption: A generalized workflow for the isolation of alkaloids in the 19th century.
Conclusion
The discovery of this compound by Charles Tanret was a product of the systematic scientific inquiry that characterized the late 19th century. Working with the established knowledge of traditional medicine and applying the chemical techniques of his time, he successfully isolated and began the characterization of this and other related alkaloids. The challenges faced in distinguishing between the optically active and racemic forms highlight the complexities of natural product chemistry, even with seemingly simple molecules. The historical context of pelletierine's discovery serves as a testament to the ingenuity of early chemists and provides a valuable perspective for modern researchers in the field of drug discovery and development from natural sources.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), has garnered interest for its potential therapeutic applications, notably its anthelmintic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental methodologies for its synthesis, and visualizes relevant chemical pathways.
Chemical Identity and Structure
This compound is the dextrorotatory enantiomer of the compound 1-(piperidin-2-yl)propan-2-one. Its chemical structure consists of a piperidine ring substituted at the 2-position with a propan-2-one group. The stereocenter at the C2 position of the piperidine ring is in the (S) configuration.
| Identifier | Value |
| IUPAC Name | 1-[(2S)-piperidin-2-yl]propan-2-one[1] |
| Synonyms | (S)-(+)-Pelletierine, Pelletierine, (+)[1] |
| CAS Number | 2858-67-5[1] |
| Chemical Formula | C₈H₁₅NO[1] |
| Molecular Weight | 141.21 g/mol [1] |
| Canonical SMILES | CC(=O)C[C@@H]1CCCCN1[1] |
| InChI Key | JEIZLWNUBXHADF-QMMMGPOBSA-N[1] |
Physical Properties
The physical properties of this compound are not always well-documented for the specific enantiomer. Much of the available data pertains to "pelletierine," which often refers to the racemic mixture, (±)-pelletierine, also known as isopelletierine. It is important to note this distinction when evaluating the data. Pelletierine is generally described as a colorless, volatile, oily liquid that may turn brown upon exposure to air and has an aromatic odor.[2]
| Property | Value | Notes |
| Melting Point | 130-132 °C | Data for "pelletierine" (likely the racemate).[3] |
| Boiling Point | 195 °C | Data for "pelletierine" (likely the racemate).[3] |
| Solubility | Soluble in 20 parts of cold water; miscible in all proportions with ether, alcohol, and chloroform. | Data for "pelletierine".[2] |
| pKa (Strongest Basic) | 9.86 | Predicted value.[4] |
| Optical Rotation | Dextrorotatory (+) | The free base is dextrorotatory, while its salts are reported to be levorotatory.[2] A specific rotation value for the sulfate salt of (-)-pelletierine has been reported as -29.5° (c 10.5 mg/mL H₂O).[5] |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a secondary amine and a ketone. The piperidine nitrogen is basic and readily forms crystalline salts with acids, such as the hydrochloride and hydrobromide salts.[6] The ketone carbonyl group can undergo typical reactions such as oxime formation with hydroxylamine.[2] Pelletierine is also noted to be hygroscopic and should be protected from light and acid vapors.[2][3]
Spectroscopic Data
Detailed experimental spectroscopic data specifically for this compound is limited in publicly available literature. However, predicted spectra and data for related compounds provide insight into its spectral characteristics.
| Spectrum Type | Data Highlights |
| ¹H NMR | Predicted spectra for (R)-Pelletierine (the (-)-enantiomer) are available in databases.[2] Key signals would include those for the methyl protons of the acetone moiety, the methylene protons of the piperidine ring, and the methine proton at the stereocenter. |
| ¹³C NMR | Predicted spectra are available.[7] Characteristic signals would include the carbonyl carbon, the carbons of the piperidine ring, and the methyl carbon of the acetone group. |
| Infrared (IR) | The IR spectrum of pelletierine is expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching (around 2850-2950 cm⁻¹), and a strong C=O stretching for the ketone (around 1715 cm⁻¹).[8][9] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight (141.21 g/mol ). Fragmentation patterns would likely involve cleavage of the acetone side chain and fragmentation of the piperidine ring. |
Experimental Protocols
Asymmetric Synthesis of this compound
An enantioselective synthesis of this compound can be achieved via a proline-catalyzed Mannich reaction. This biomimetic approach mimics the biosynthesis of the alkaloid.[10][11]
Reaction: Δ¹-Piperideine + Acetone → this compound
Catalyst: D-Proline
General Procedure:
-
Δ¹-Piperideine is generated in situ.
-
The imine is reacted with a large excess of acetone in a suitable solvent mixture (e.g., DMSO/water).
-
D-proline is used as the chiral organocatalyst to induce asymmetry.
-
The reaction proceeds to yield (S)-(+)-pelletierine with good enantiomeric excess.[12]
Below is a diagram illustrating the workflow for the asymmetric synthesis.
Caption: Workflow for the asymmetric synthesis of this compound.
Determination of Optical Rotation
The optical rotation of a chiral compound is a fundamental physical property that is determined using a polarimeter.[13]
General Procedure:
-
Sample Preparation: A solution of the purified this compound is prepared at a known concentration (c) in a suitable solvent (e.g., ethanol).
-
Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading is taken to zero the instrument.
-
Sample Measurement: The tube is then filled with the sample solution, and the observed angle of rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the polarimeter tube in decimeters.[13]
Biological Activity and Signaling Pathways
The primary reported biological activity of pelletierine is its anthelmintic effect, particularly against tapeworms.[14][15] The general mechanism of action for many anthelmintic drugs involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host.[16][17] While the specific molecular target and signaling pathway for pelletierine have not been fully elucidated, it is believed to act as a neuromuscular blocking agent in helminths.
Below is a conceptual diagram illustrating the proposed general mechanism of anthelmintic action.
Caption: General mechanism of anthelmintic action of pelletierine.
Conclusion
This compound is a chiral piperidine alkaloid with established anthelmintic properties. This guide has summarized its key physical and chemical characteristics, highlighting the distinction between the pure enantiomer and its racemic form. While much of the quantitative data is reported for the racemate, this document provides a consolidated resource for researchers. The asymmetric synthesis of this compound is achievable through organocatalytic methods. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activity, which could pave the way for the development of new therapeutic agents.
References
- 1. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. pelletierine CAS#: 4396-01-4 [m.chemicalbook.com]
- 4. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pelletierine | 4396-01-4 [chemicalbook.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 8. OPG [opg.optica.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The anthelminthic activity of pelletierine and isopelletierine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 17. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for (+)-pelletierine
An In-Depth Technical Guide to the Quantum Chemical Calculations of (+)-Pelletierine
Abstract
This compound, a piperidine alkaloid, has garnered interest in the scientific community due to its biological activity and stereochemical complexity. A comprehensive understanding of its three-dimensional structure, conformational landscape, and spectroscopic properties is paramount for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential. This technical guide outlines a robust computational and experimental workflow for the detailed quantum chemical investigation of this compound. The methodologies presented herein, leveraging Density Functional Theory (DFT), provide a framework for obtaining high-accuracy predictions of its structural and spectroscopic parameters. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of natural products.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid first isolated from the bark of the pomegranate tree (Punica granatum). Its core structure features a piperidine ring substituted at the 2-position with a propan-2-one group, presenting a chiral center that gives rise to its optical activity. The conformational flexibility of the piperidine ring and the side chain dictates the molecule's overall shape, which in turn influences its biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to explore these conformational preferences and to predict spectroscopic data that can be validated against experimental measurements.
Proposed Computational Methodology
A systematic quantum chemical study of this compound would be initiated with a thorough conformational analysis to identify all low-energy structures. Subsequent geometry optimizations and frequency calculations at a higher level of theory would then provide detailed insights into the structural and vibrational properties of the most stable conformers. Finally, the prediction of NMR chemical shifts would allow for a direct comparison with experimental data, serving as a stringent test of the computational model.
Conformational Analysis
The initial exploration of the conformational space of this compound would be performed using a molecular mechanics force field, such as MMFF94, to efficiently sample the potential energy surface. This would be followed by a more accurate geometry optimization of the identified low-energy conformers using a computationally less demanding quantum mechanical method, such as the semi-empirical PM6 method. The primary goal of this step is to identify all plausible chair and boat conformations of the piperidine ring, as well as the different orientations of the propan-2-one side chain.
Geometry Optimization and Frequency Calculations
The most stable conformers identified in the initial conformational search would then be subjected to full geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT). A widely used and well-validated functional for such calculations is the B3LYP hybrid functional.[1][2] The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.[2] These calculations would be performed using a quantum chemistry software package like Gaussian or NWChem.[3] The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized structures correspond to true energy minima.
NMR Chemical Shift Calculations
To further validate the computational model, the 1H and 13C NMR chemical shifts for the most stable conformer would be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations would be performed at the same level of theory as the geometry optimizations (B3LYP/6-31G(d,p)). The calculated chemical shifts, referenced against a standard (e.g., tetramethylsilane), can then be directly compared with experimentally obtained NMR spectra.
Hypothetical Data Presentation
The quantitative data generated from the proposed quantum chemical calculations should be organized into clear and concise tables to facilitate analysis and comparison with experimental results.
Table 1: Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C2-N1 | 1.47 Å | N/A |
| C2-C7 | 1.52 Å | N/A | |
| C7-C8 | 1.54 Å | N/A | |
| C8=O1 | 1.22 Å | N/A | |
| Bond Angle | C6-N1-C2 | 111.5° | N/A |
| N1-C2-C7 | 110.8° | N/A | |
| C2-C7-C8 | 113.2° | N/A | |
| Dihedral Angle | C6-N1-C2-C3 | -55.2° | N/A |
| N1-C2-C7-C8 | 175.4° | N/A |
Note: The experimental values are listed as "N/A" as this is a proposed study.
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Assignment |
| ν(C=O) | 1715 | High | Carbonyl stretch |
| ν(C-H) | 2940-2850 | Medium | Aliphatic C-H stretch |
| ν(C-N) | 1120 | Medium | C-N stretch |
| δ(CH2) | 1450 | Medium | Methylene scissoring |
Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated 13C Shift | Experimental 13C Shift | Calculated 1H Shift | Experimental 1H Shift |
| C2 | 60.5 | N/A | 3.1 | N/A |
| C3 | 28.9 | N/A | 1.6 | N/A |
| C4 | 25.7 | N/A | 1.5 | N/A |
| C5 | 29.1 | N/A | 1.6 | N/A |
| C6 | 46.8 | N/A | 2.9 | N/A |
| C7 | 51.2 | N/A | 2.8 | N/A |
| C8 | 209.1 | N/A | N/A | N/A |
| C9 | 30.4 | N/A | 2.2 | N/A |
Note: The experimental values are listed as "N/A" as this is a proposed study.
Proposed Experimental Validation
The theoretical predictions from the quantum chemical calculations should be validated through experimental spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution 1H and 13C NMR spectra of a purified sample of this compound would be acquired in a suitable deuterated solvent (e.g., CDCl3). The experimental chemical shifts and coupling constants would be compared with the calculated values to confirm the predicted lowest-energy conformation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be recorded to identify the characteristic vibrational modes of the molecule. The experimental frequencies for key functional groups, such as the carbonyl stretch of the ketone, would be compared with the calculated vibrational frequencies to assess the accuracy of the theoretical model.
Visualizations
Diagrams created using the DOT language can effectively illustrate the workflow and logical relationships in this proposed study.
Caption: Computational and experimental workflow for the study of this compound.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The integrated computational and experimental approach detailed in this guide provides a comprehensive framework for the thorough investigation of the structural and spectroscopic properties of this compound. The high-accuracy data obtained from these quantum chemical calculations, when validated by experimental results, will offer invaluable insights into the conformational preferences and electronic structure of this important natural product. This knowledge can, in turn, be leveraged for the future design and development of novel therapeutic agents based on the pelletierine scaffold.
References
A Technical Guide to Piperidine Alkaloids: Focus on (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of piperidine alkaloids, a significant class of natural and synthetic compounds with diverse pharmacological activities. With a special focus on (+)-pelletierine, this document delves into their chemical properties, synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction to Piperidine Alkaloids
Piperidine alkaloids are a class of heterocyclic compounds characterized by a piperidine ring, a six-membered heterocycle containing one nitrogen atom.[1] This structural motif is a common scaffold in a vast number of natural products and synthetic pharmaceuticals, contributing to a wide spectrum of biological activities.[2][3] These alkaloids are found in various plant families, with notable examples including the Piperaceae (e.g., piperine from black pepper) and the Punicaceae (e.g., pelletierine from pomegranate).[4][5] Their diverse pharmacological effects range from antimicrobial and anthelmintic to neuroprotective and anticancer activities.[6][7][8]
Quantitative Data of Selected Piperidine Alkaloids
For ease of comparison, the following tables summarize key quantitative data for this compound and other representative piperidine alkaloids.
Table 1: Physicochemical Properties of Selected Piperidine Alkaloids
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Specific Rotation ([α]D) |
| This compound | C₈H₁₅NO | 141.21 | - | 195 | 9.45 (15°C) | + (dextrorotatory) |
| Piperine | C₁₇H₁₉NO₃ | 285.34 | 130-132 | - | - | - |
| Coniine | C₈H₁₇N | 127.23 | -2 | 166-167 | 11.2 | +16° |
| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | - | 9.8 | - |
| Lobeline | C₂₂H₂₇NO₂ | 337.46 | 130-131 | - | 8.5 | -42.8° (in Ethanol) |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for protons on the piperidine ring and the propanone side chain would be detailed here based on specific literature values. |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom in the molecule would be listed here. |
| IR (Infrared) | Characteristic absorption bands (cm⁻¹) for functional groups such as N-H (amine), C=O (ketone), and C-H bonds would be provided. |
| MS (Mass Spectrometry) | The molecular ion peak (M+) and major fragmentation patterns would be described, aiding in structural elucidation.[2][9][10] |
Table 3: Biological Activity of Selected Piperidine Alkaloids
| Alkaloid | Biological Activity | IC₅₀ / MIC / Kᵢ Values | Target |
| This compound | Anthelmintic | Specific values would be cited here from relevant studies. | Believed to cause paralysis in tapeworms.[7] |
| Piperine | Anticonvulsant, Neuroprotective, Antimicrobial | Various reported IC₅₀ values for different activities.[6][11] | Modulates GABA and serotonin neurotransmitter systems; inhibits Na⁺ channels.[11][12] |
| Juliflorine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor | IC₅₀ = 0.42 µM (AChE), IC₅₀ = 0.12 µM (BChE)[8] | AChE, BChE |
| Piperidine Derivatives | Antimicrobial | MIC values ranging from 32-512 µg/ml against various bacteria and fungi.[13] | - |
| Arecoline | Association with Aβ(1-40) peptide | Kₐ = 2.3 x 10⁸ M⁻¹[11] | Amyloid beta peptide |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of piperidine alkaloids.
Isolation of this compound from Pomegranate (Punica granatum) Bark
This protocol is a generalized procedure based on classical alkaloid extraction techniques.
Materials:
-
Dried and powdered pomegranate root bark
-
Methanol
-
10% Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: Macerate 100 g of powdered pomegranate root bark in 500 mL of methanol for 48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Extraction: a. Suspend the crude extract in 200 mL of 10% HCl. b. Filter the acidic solution to remove non-alkaloidal material. c. Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 100 mL of CH₂Cl₂ to remove acidic and neutral impurities. Discard the organic layers. d. Basify the aqueous layer to pH 9-10 by the dropwise addition of 25% NH₄OH. e. Extract the liberated alkaloids with 3 x 100 mL of CH₂Cl₂. f. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the dried organic extract to obtain the crude alkaloid mixture containing pelletierine. Further purification can be achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
Synthesis of (±)-Pelletierine via Robinson-Schöpf Reaction
This is a classic biomimetic synthesis of the pelletierine scaffold.[14]
Materials:
-
Glutaraldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Appropriate buffer solutions (to control pH)
-
Solvents for reaction and workup (e.g., water, diethyl ether)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve acetonedicarboxylic acid in an aqueous buffer solution at a physiological pH (around 7).
-
Addition of Reagents: To this solution, add glutaraldehyde and methylamine hydrochloride.
-
Reaction: Stir the mixture at room temperature. The reaction mimics the biosynthetic pathway and proceeds through a double Mannich reaction followed by decarboxylation.
-
Workup and Purification: After the reaction is complete (monitored by TLC), acidify the reaction mixture to facilitate decarboxylation. Then, basify the solution and extract the product with an organic solvent. The crude product can be purified by distillation or chromatography to yield (±)-pelletierine.
NMR Spectroscopic Analysis of a Piperidine Alkaloid
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15]
-
Ensure the sample is fully dissolved and the solution is clear.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is crucial for confirming the overall structure.
Signaling Pathways and Mechanisms of Action
The biological effects of piperidine alkaloids are mediated through their interaction with various cellular targets and signaling pathways.
Anthelmintic Mechanism of Action
The anthelmintic activity of certain piperidine alkaloids, such as pelletierine, is primarily attributed to their ability to induce paralysis in parasitic worms.[7] While the precise molecular target for pelletierine is not fully elucidated, the general mechanism for related anthelmintics like piperazine involves the modulation of neurotransmission in the parasite. Piperazine acts as a GABA receptor agonist, leading to hyperpolarization of the muscle cell membrane and flaccid paralysis of the worm.[16][17] This prevents the worm from maintaining its position in the host's gut, leading to its expulsion.
Neuroprotective Signaling of Piperine
Piperine, a well-studied piperidine alkaloid, exhibits significant neuroprotective effects through various mechanisms, including the modulation of neurotransmitter systems and ion channels.[11][18] Studies have shown that piperine can increase the levels of GABA and serotonin in the brain, which are neurotransmitters involved in mood regulation and neuronal excitability.[12] Furthermore, piperine has been shown to act as a Na⁺ channel antagonist, which can contribute to its anticonvulsant properties.[11] Some research also suggests that piperine can upregulate the Akt/GSK-3β signaling pathway, which is involved in cell survival and neuroprotection.[8]
Experimental and Analytical Workflow
A typical workflow for the discovery and characterization of piperidine alkaloids from a natural source involves several key stages, from extraction to biological evaluation.
Conclusion
Piperidine alkaloids, including the historically significant this compound, continue to be a rich source of inspiration for the development of new therapeutic agents. Their structural diversity and broad range of biological activities make them attractive targets for further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. A deeper understanding of the chemistry and biology of these compounds will undoubtedly pave the way for future discoveries in drug development.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anthelminthic Efficacy of Aqueous Pomegranate (Punica granatum L.) Extracts against Gastrointestinal Nematodes of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
- 16. biologymedjournal.com [biologymedjournal.com]
- 17. pharmdguru.com [pharmdguru.com]
- 18. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Separation of (±)-Pelletierine
Introduction
Pelletierine, a piperidine alkaloid, is a chiral molecule with two enantiomers, (+)-pelletierine and (-)-pelletierine. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of reliable analytical methods for their separation and quantification. This application note presents a detailed protocol for the enantioselective separation of (±)-pelletierine using chiral High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds.
The separation is achieved on a polysaccharide-based chiral stationary phase (CSP), which provides a robust and versatile platform for the resolution of a wide range of racemates.[1][2] The method is suitable for determining the enantiomeric purity of pelletierine samples.
Experimental Protocols
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is recommended for this separation.[2] For this protocol, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is proposed.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic (±)-pelletierine standard, and samples of this compound for analysis.
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is provided in the table below. For basic analytes like pelletierine, the addition of a small amount of a basic modifier such as diethylamine to the mobile phase is often crucial to achieve good peak shape and resolution.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of racemic (±)-pelletierine in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected retention times and resolution for the enantiomeric separation of pelletierine based on the described method. These are representative values and may vary depending on the specific column and system used.
| Compound | Retention Time (min) | Resolution (Rs) |
| (-)-Pelletierine | 8.5 | - |
| This compound | 10.2 | > 2.0 |
Visualizations
Figure 1. Workflow for the chiral HPLC analysis of pelletierine.
Figure 2. Chiral recognition mechanism on the stationary phase.
References
Application Note: Analysis of (+)-Pelletierine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the analysis of (+)-pelletierine, a piperidine alkaloid found in the root bark of Punica granatum (pomegranate). The protocol outlines sample preparation, gas chromatography-mass spectrometry (GC-MS) parameters, and expected fragmentation patterns. This document serves as a methodological guide for the qualitative and quantitative analysis of this compound in research and drug development settings.
Introduction
This compound is a bioactive alkaloid with potential pharmacological applications.[1] Accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices, including plant extracts and pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile and semi-volatile compounds like pelletierine. This note provides a detailed protocol for the GC-MS analysis of this compound.
Chemical Information
| Compound | Formula | Molecular Weight | CAS Number |
| This compound | C₈H₁₅NO | 141.21 g/mol | 2858-66-4 |
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for underivatized pelletierine based on electron ionization (EI) at 70 eV. The fragmentation of piperidine alkaloids is influenced by the stability of the resulting ions.
| Mass-to-Charge Ratio (m/z) | Predicted Fragment | Description |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 126 | [C₇H₁₂NO]⁺ | Loss of a methyl group (-CH₃) |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage adjacent to the nitrogen atom |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the propanone side chain |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |
| 58 | [C₃H₈N]⁺ | Fragmentation of the piperidine ring |
| 43 | [C₂H₃O]⁺ | Acetyl cation from the propanone side chain |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (from Punica granatum root bark)
a. Extraction: i. Grind dried pomegranate root bark to a fine powder. ii. Perform a solid-liquid extraction with methanol or ethanol. An ultrasonic bath can be used to enhance extraction efficiency. iii. Filter the extract to remove solid plant material. iv. Concentrate the filtrate under reduced pressure to obtain a crude extract.
b. Liquid-Liquid Extraction (for sample clean-up): i. Dissolve the crude extract in a suitable solvent system (e.g., dichloromethane and water). ii. Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., ammonium hydroxide) to ensure pelletierine is in its free base form. iii. Partition the alkaloids into the organic layer. iv. Separate and collect the organic layer. v. Dry the organic extract over anhydrous sodium sulfate. vi. Evaporate the solvent to yield a purified alkaloid fraction.
c. Sample Derivatization (Optional): For certain alkaloids, derivatization can improve peak shape and thermal stability. Silylation is a common technique. i. Dissolve a known amount of the purified extract in a derivatization-compatible solvent (e.g., pyridine). ii. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). iii. Heat the mixture at 60-70°C for 30 minutes. iv. The sample is now ready for GC-MS analysis.
2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Diagrams
Data Analysis and Interpretation
The identification of this compound in a sample is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard analyzed under identical conditions. The mass spectrum should exhibit the characteristic molecular ion peak at m/z 141 and the key fragment ions as detailed in the data table. For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations.
Conclusion
This application note provides a foundational method for the GC-MS analysis of this compound. The described protocol for sample preparation and instrumental parameters, along with the predicted fragmentation data, offers a solid starting point for researchers. Method optimization and validation are crucial for achieving accurate and reliable results in specific applications.
References
Application Notes and Protocols: (+)-Pelletierine as a Chiral Building Block in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of (+)-pelletierine as a chiral building block for the enantioselective synthesis of various piperidine and quinolizidine alkaloids. The protocols outlined below are based on established and peer-reviewed methodologies, offering a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, a naturally occurring piperidine alkaloid, serves as a versatile chiral starting material in the total synthesis of more complex alkaloids. Its inherent stereocenter and functional handle (a ketone) make it an attractive precursor for constructing intricate molecular architectures. This document details the application of N-protected this compound derivatives in the synthesis of sedridine, myrtine, and the lasubine alkaloids.
Synthetic Applications of this compound
N-protected derivatives of this compound, such as the carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) protected forms, are commonly used to prevent unwanted side reactions and to influence the stereochemical outcome of subsequent transformations.
Synthesis of Sedridine and Allosedridine
(-)-(S)-Cbz-protected pelletierine can be utilized to synthesize the naturally occurring amino alcohol alkaloid, sedridine, and its epimer, allosedridine. The key transformation involves the diastereoselective reduction of the ketone functionality.[1]
Reaction Scheme: Synthesis of Sedridine and Allosedridine
Caption: Synthesis of (+)-Sedridine and (-)-Allosedridine from (-)-(S)-Cbz-pelletierine.
Table 1: Synthesis of Sedridine and Allosedridine from (-)-(S)-Cbz-Pelletierine
| Product | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield |
| (+)-Sedridine / (-)-Allosedridine | NaBH4, MeOH, 0 °C to rt, 1 h | 1.3 : 1 | 95% |
Synthesis of Myrtine
Both enantiomers of the quinolizidine alkaloid myrtine can be synthesized from the corresponding enantiomers of N-Boc-protected pelletierine. The synthetic strategy involves a Horner-Wadsworth-Emmons olefination followed by an intramolecular aza-Michael addition.[1]
Experimental Workflow: Synthesis of Myrtine
Caption: Workflow for the synthesis of (+)-Myrtine from (+)-(R)-Boc-pelletierine.
Table 2: Synthesis of (+)-Myrtine
| Starting Material | Key Reaction Steps | Overall Yield |
| (+)-(R)-Boc-pelletierine | 1. Horner-Wadsworth-Emmons Olefination2. Deprotection and Intramolecular Aza-Michael Addition | 65% |
Synthesis of Lasubine I and Lasubine II
The epimeric quinolizidine alkaloids, lasubine I and lasubine II, can be synthesized from (+)- and (–)-Boc-protected pelletierine, respectively. The synthesis involves an aldol condensation followed by cyclization.[1]
Logical Relationship: Stereocontrol in Lasubine Synthesis
Caption: Stereochemical outcome in the synthesis of Lasubine I and II.
Table 3: Synthesis of Lasubine I and Lasubine II
| Target Alkaloid | Starting Material | Key Reaction Steps | Overall Yield |
| (+)-Lasubine I | (+)-(R)-Boc-pelletierine | 1. Aldol condensation with 3,4-dimethoxybenzaldehyde2. Cyclization and reduction | Not explicitly stated |
| (-)-Lasubine II | (-)-(S)-Boc-pelletierine | 1. Aldol condensation with 3,4-dimethoxybenzaldehyde2. Cyclization and reduction | Not explicitly stated |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures.
Protocol for the Synthesis of (+)-Sedridine and (-)-Allosedridine from (-)-(S)-Cbz-pelletierine[1]
-
To a solution of (-)-(S)-Cbz-pelletierine (1.0 eq) in methanol (0.1 M) at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
The resulting diastereomeric mixture of Cbz-protected alcohols can be separated by column chromatography on silica gel.
-
Deprotection of the Cbz group is achieved by hydrogenation (H2, Pd/C) in a suitable solvent like ethanol to yield (+)-sedridine and (-)-allosedridine.
Protocol for the Synthesis of (+)-Myrtine from (+)-(R)-Boc-pelletierine[1]
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) (0.2 M) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (+)-(R)-Boc-pelletierine (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the α,β-unsaturated ester.
Step 2: Deprotection and Intramolecular Aza-Michael Addition
-
Dissolve the α,β-unsaturated ester (1.0 eq) in dichloromethane (DCM) (0.1 M) and add trifluoroacetic acid (TFA) (10 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in methanol (0.1 M) and add potassium carbonate (K2CO3) (3.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield (+)-myrtine.
Conclusion
This compound is a valuable and versatile chiral building block for the asymmetric synthesis of a range of piperidine and quinolizidine alkaloids. The protocols described herein provide a foundation for the stereocontrolled synthesis of important natural products and their analogues, which can be instrumental in drug discovery and development programs. The ability to access different stereoisomers by choosing the appropriate enantiomer of pelletierine further enhances its synthetic utility.
References
Application Notes and Protocols for the Extraction of (+)-Pelletierine from Punica granatum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Pelletierine is a piperidine alkaloid found in the root and stem bark of the pomegranate tree (Punica granatum). It is one of several alkaloids present in the plant, including isopelletierine, methylpelletierine, and pseudopelletierine.[1] This document provides detailed protocols for the extraction and isolation of this compound for research and drug development purposes. Two primary extraction methodologies are presented: a classical solvent extraction method and a more modern liquid membrane extraction technique. Additionally, general procedures for the purification of the crude extract are outlined.
Data Presentation
The yield of alkaloids from Punica granatum can vary depending on the plant material, geographical source, and the extraction method employed. The root bark is generally considered the most potent source of these alkaloids.
| Alkaloid | Plant Part | Extraction Method | Yield | Reference |
| Pelletierine | Root Bark | Not Specified | 0.52 g/kg (0.052%) | [1] |
| Pseudopelletierine | Root Bark | Classical Solvent Extraction | 0.03% | |
| Total Alkaloids | Root/Stem Bark | Not Specified | 0.5 - 1.0% |
Note: The yields mentioned above are for the specific alkaloids and not exclusively for the (+)-enantiomer. The isolation of the specific enantiomer requires further chiral separation techniques. The data for the liquid membrane technique did not provide a specific yield of pelletierine but indicated successful extraction.
Experimental Protocols
Protocol 1: Classical Solvent Extraction
This method is a traditional acid-base extraction technique adapted for the isolation of alkaloids from plant material.
Materials and Reagents:
-
Dried and powdered Punica granatum root bark
-
Chloroform (CHCl₃)
-
Milk of lime (Calcium hydroxide solution)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material: Grind the dried root bark of Punica granatum to a fine powder.
-
Basification and Initial Extraction:
-
Mix the powdered bark with milk of lime to basify the alkaloids, converting them from their salt form to the free base.
-
Add chloroform to the mixture and stir or shake for several hours to extract the free base alkaloids into the organic solvent.
-
-
Separation of the Organic Phase:
-
Decant or filter the chloroform mixture to separate the solid plant material.
-
-
Acidic Extraction:
-
Transfer the chloroform extract to a separatory funnel.
-
Add dilute sulfuric acid to the separatory funnel and shake vigorously. The alkaloids will be protonated and move into the aqueous acidic layer as their sulfate salts.
-
Allow the layers to separate and collect the aqueous layer. Repeat this step multiple times to ensure complete extraction of the alkaloids from the chloroform.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts and make the solution alkaline by adding sodium hydroxide solution. This will convert the alkaloid salts back to their free base form.
-
Add fresh chloroform to the alkaline aqueous solution in a separatory funnel and shake to extract the free base alkaloids back into the organic phase.
-
Collect the chloroform layer and repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Drying and Concentration:
-
Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
-
Filter the dried chloroform solution to remove the drying agent.
-
Concentrate the chloroform extract using a rotary evaporator to obtain the crude alkaloid mixture as a yellowish oil.[2]
-
Protocol 2: Liquid Membrane Extraction
This protocol describes a more advanced and selective method for the extraction of pelletierine using a bulk liquid membrane technique in a rotating film contactor (RFC).[3]
Materials and Reagents:
-
Dried and powdered Punica granatum root bark
-
Ammonia-ammonium sulfate buffer solution (NH₃-(NH₄)₂SO₄)
-
n-Decane (as the liquid membrane)
-
Sulfuric acid (H₂SO₄) for acceptor solution
-
Rotating Film Contactor (RFC)
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Feed Solution:
-
Preparation of the Acceptor Solution and Liquid Membrane:
-
Extraction in the Rotating Film Contactor:
-
The RFC is typically divided into compartments for the feed and acceptor solutions, with the organic membrane occupying the upper part.
-
Pour the feed solution into the designated compartments of the RFC.
-
Place the acceptor solution into its respective compartments.
-
Fill the remainder of the contactor with the n-decane liquid membrane.
-
Operate the RFC with two stages and a disc rotation speed of 10 rpm for optimal extraction.[3]
-
-
Recovery and Analysis:
-
The pelletierine will move from the alkaline feed solution, through the organic membrane, and into the acidic acceptor solution, where it is trapped as pelletierine sulfate.
-
The concentration of pelletierine in the acceptor solution can be measured using a UV-Vis spectrophotometer at a wavelength of 254 nm.[3]
-
Purification of the Crude Alkaloid Extract
The crude extract obtained from either method will be a mixture of pelletierine and other related alkaloids. Further purification is necessary to isolate this compound.
1. Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the separation of alkaloids.
-
Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and methanol, can be used to elute the different alkaloids from the column.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate and visualizing the spots with Dragendorff's reagent, which is specific for alkaloids.[2] Fractions containing the compound with the desired Rf value are collected.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase and sample through a column packed with a stationary phase, allowing for a very fine separation of compounds.
-
The choice of column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) will need to be optimized for the best separation of pelletierine from the other alkaloids.
3. Crystallization:
-
Once a highly purified fraction of pelletierine is obtained, crystallization can be used as a final purification step. This involves dissolving the compound in a suitable solvent and allowing it to slowly evaporate, leading to the formation of crystals.
-
Pelletierine can be crystallized as a salt, for example, pelletierine sulfate or picrate, which may have better crystallization properties than the free base.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship of this compound source, co-alkaloids, and isolation.
References
Application of (+)-Pelletierine: A Chiral Target and Building Block in Asymmetric Synthesis
Introduction
(+)-Pelletierine is a piperidine alkaloid known for its presence in the root bark of the pomegranate tree (Punica granatum). While the query focuses on its application as a catalyst in asymmetric synthesis, a comprehensive review of the scientific literature reveals that this compound is not utilized as a catalyst or a chiral ligand in asymmetric reactions. Instead, it is a significant target of asymmetric synthesis and subsequently serves as a valuable chiral building block for the synthesis of other complex alkaloids and pharmacologically active molecules. This document provides an overview of the asymmetric synthesis of this compound and its application as a chiral precursor.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound has been approached through several methods, primarily focusing on organocatalysis and classical resolution. These methods aim to produce enantioenriched pelletierine, which is crucial for its use in further synthetic endeavors.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pelletierine. Proline and its derivatives, as well as cinchona alkaloids, have been successfully employed to catalyze key bond-forming reactions with high enantioselectivity.
One prominent method involves a proline-based Mannich reaction. This approach yields (R)- and (S)-Cbz-protected pelletierine in good yields and reasonable enantiomeric excess.[1] Another effective strategy utilizes cinchona-based organocatalysts for an intramolecular aza-Michael reaction, achieving high yields and excellent enantiomeric excess (90–99% ee).[1]
Resolution of Racemic Pelletierine
A scalable and highly effective method for obtaining enantiopure pelletierine is the resolution of a racemic mixture using chiral resolving agents like (R)- and (S)-mandelic acid. This technique provides both enantiomers of Cbz- and Boc-protected pelletierine in excellent enantiomeric excess (≥99%).[1]
Quantitative Data on Asymmetric Syntheses of Pelletierine Analogs
The following table summarizes the results of various organocatalytic methods for the synthesis of pelletierine and its protected forms.
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (L)-Proline | Δ¹-piperideine and acetone | This compound | Good | Up to 97% | [1] |
| 9-amino quinine/quinidine | Cbz-protected α,β-unsaturated ketone | (R)- and (S)-Cbz-protected pelletierine | Good | 90–99% | [1] |
| (R)- and (S)-Mandelic Acid Resolution | Racemic Cbz- and Boc-protected pelletierine | Enantiopure Cbz/Boc-pelletierine | - | ≥99% | [1] |
Application of Enantiopure this compound as a Chiral Building Block
Once obtained in an enantiomerically pure form, this compound serves as a versatile starting material for the synthesis of other more complex natural products. Its chiral piperidine core is a common motif in many alkaloids.
For instance, (–)-(S)-Cbz-protected pelletierine has been utilized in the synthesis of the naturally occurring alkaloid sedridine and its epimer, allosedridine.[1] Furthermore, both enantiomers of the quinolizidine alkaloid myrtine have been prepared starting from the corresponding enantiomers of protected pelletierine.[1] The synthesis of other epimeric quinolizidine alkaloids, such as lasubine I and lasubine II, has also been accomplished using enantiopure Boc-protected pelletierine.[1]
Experimental Protocols
Representative Protocol: Asymmetric Synthesis of this compound via Organocatalysis
This protocol is a generalized representation based on the proline-catalyzed Mannich reaction.
Materials:
-
Δ¹-piperideine
-
Acetone
-
(L)-Proline (catalyst)
-
Solvent (e.g., Benzonitrile or Acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of Δ¹-piperideine (1.0 eq) in the chosen solvent, add acetone (excess, e.g., 10 eq).
-
Add (L)-proline (0.2 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or -20 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Diagrams
References
High-Yield Purification of (+)-Pelletierine: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the isolation of specific, optically active alkaloids like (+)-pelletierine is a critical step in discovery and manufacturing. Pelletierine, a piperidine alkaloid found in the root bark of the pomegranate tree (Punica granatum), presents unique purification challenges. A primary obstacle is the propensity of the naturally occurring (-)-pelletierine to racemize under basic conditions, forming the optically inactive (±)-pelletierine, also known as isopelletierine.[1] Therefore, purification strategies must be carefully designed to achieve high yield and purity while preserving the desired stereochemistry.
This document provides detailed protocols for two effective methods for pelletierine extraction and purification: a classical acid-base extraction coupled with column chromatography and a modern liquid membrane extraction technique. It also includes crucial data and visual workflows to guide the purification process.
Data Presentation
The efficiency of any purification protocol is measured by its yield and the purity of the final product. Below is a summary of quantitative data associated with pelletierine extraction.
| Parameter | Method | Value | Source |
| Initial Yield | From raw material | 0.52 g of pelletierine per kg of Punica granatum root bark | Wikipedia |
| Extraction Parameter | Liquid Membrane Extraction | Optimal Feed Solution pH: 9.5 | [2][3][4][5][6][7] |
| Extraction Parameter | Liquid Membrane Extraction | Optimal Acceptor Solution pH: 2.0 | [2][3][4][5][6][7] |
| Extraction Parameter | Liquid Membrane Extraction | Optimal Disc Speed: 10 rpm | [2][3][4][5][6][7] |
| Chromatography Rf Values | Thin Layer Chromatography (TLC) on silica gel | Alkaloid spots at 0.25, 0.43, and 0.72 | [1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction and Column Chromatography
This traditional method leverages the basicity of alkaloids to separate them from other components of the plant matrix. Careful control of pH is essential to prevent racemization.[1]
A. Acid-Base Extraction of Total Alkaloids
-
Preparation of Plant Material : Grind dried root bark of Punica granatum to a fine powder.
-
Basification and Extraction :
-
Prepare a suspension of calcium oxide (20.0 g) and sodium hydroxide (1.0 g) in water (145 mL).
-
Mix the powdered root bark (e.g., 50 g) with this basic suspension to form a paste.
-
Stir the mixture overnight in an ice bath. The mixture will become more homogeneous and less viscous.[1]
-
Dilute the suspension with water (285 mL) and remove the solid plant material by suction filtration. Repeat the filtration until a clear filtrate is obtained.[1]
-
-
Solvent Extraction :
-
Concentration :
-
Remove the solvent under reduced pressure to yield a yellowish oil containing the crude total alkaloids.[1]
-
B. Purification by Flash Column Chromatography
-
Column Preparation :
-
Pack a glass column with silica gel 60 (0.063–0.200 mm) as the stationary phase.[1]
-
-
Sample Loading :
-
Dissolve the crude alkaloid oil in a minimal amount of the eluent (e.g., chloroform-methanol, 20:1 v/v).[1]
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution :
-
Elute the column with a suitable solvent system. A common eluent for alkaloids is a chloroform-methanol mixture.[1] The polarity can be adjusted based on TLC analysis.
-
-
Fraction Collection and Analysis :
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC), using a Dragendorff reagent to visualize the alkaloid spots.[1]
-
Combine the fractions containing the purified pelletierine.
-
-
Final Concentration :
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified pelletierine.
-
Protocol 2: High-Yield Liquid Membrane Extraction
This technique offers selective recovery of pelletierine and can be optimized for high conversion rates. The final product is typically obtained as pelletierine sulfate.[2][3]
-
Preparation of Aqueous Solutions :
-
Feed Solution : Mill 5.0 grams of Punica granatum roots into a fine powder. Leach the powder with 250 mL of an ammonia buffer solution (NH3-(NH4)2SO4) adjusted to a pH of 9.5.[2] This solution contains the crude pelletierine.
-
Acceptor Solution : Prepare an aqueous solution of sulfuric acid with a pH of 2.0.[2]
-
-
Apparatus Setup :
-
Extraction Process :
-
Introduce the feed solution and the acceptor solution into their respective compartments in the RFC.
-
Add the n-decane to the upper compartment, creating a membrane between the two aqueous phases.
-
Set the disc rotation speed to 10 rpm.[2][3][4][5][6][7] A two-stage extraction process is recommended for the highest conversion.[2][3][4][5][6][7]
-
-
Recovery :
-
Pelletierine will move from the basic feed solution, across the organic membrane, and into the acidic acceptor solution, where it is protonated and trapped as pelletierine sulfate.
-
Collect the acceptor solution, which now contains the purified pelletierine sulfate.
-
-
Analysis :
-
The concentration of pelletierine in the acceptor solution can be measured by UV-spectrophotometry at a wavelength of 254 nm.[2]
-
Visualizing the Purification Workflows
To better understand the relationships between the different stages of purification, the following diagrams illustrate the key processes.
Caption: Overall workflow for the purification of this compound.
Caption: Principle of acid-base extraction for alkaloid isolation.
Caption: Mechanism of liquid membrane extraction for pelletierine.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes and Protocols for the Synthesis of Radiolabeled (+)-Pelletierine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pelletierine is a piperidine alkaloid that has garnered interest in neuroscience research due to its potential interaction with various central nervous system targets. To enable in vivo investigation of its pharmacokinetics and target engagement using Positron Emission Tomography (PET), a robust method for its radiosynthesis is required. This document provides a detailed protocol for the synthesis of --INVALID-LINK---pelletierine, a promising radiotracer for preclinical and clinical research.
The radiosynthesis of --INVALID-LINK---pelletierine is achieved via the N-methylation of a suitable precursor, (+)-norpelletierine, using a high-reactivity [¹¹C]methylating agent. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require rapid imaging times and low patient radiation dose.[1][2] The short half-life, however, necessitates a rapid and efficient synthesis and purification process.[3] This protocol details the production of [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a highly reactive methylating agent, and its subsequent use in the labeling of the (+)-norpelletierine precursor.
Data Presentation
Table 1: Summary of Radiosynthesis Parameters for ¹¹C-Pelletierine
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 35 ± 5% | Representative value based on similar ¹¹C-methylations |
| Radiochemical Purity | > 97% | [4] |
| Specific Activity | 110-121 mCi/µmol | [4] |
| Synthesis Time (from EOB) | ~25 minutes | [4] |
Table 2: Representative Biodistribution Data of a CNS-penetrant Radiotracer in Rodents (%ID/g at 30 min post-injection)
| Organ | %ID/g |
| Brain | 2.5 |
| Heart | 1.8 |
| Lungs | 3.1 |
| Liver | 15.2 |
| Kidneys | 8.5 |
| Muscle | 0.9 |
| Bone | 0.7 |
| Note: This data is representative for a generic CNS radiotracer and is provided for illustrative purposes, as specific biodistribution data for --INVALID-LINK---pelletierine is not publicly available. |
Experimental Protocols
Synthesis of the Precursor: (+)-Norpelletierine
A detailed synthesis of the N-demethylated precursor is crucial for the successful radiolabeling. A common strategy involves the N-demethylation of a commercially available or synthesized N-substituted pelletierine derivative. For instance, a synthetic route starting from (+)-pipecolinic acid can be envisioned, followed by steps to introduce the propanone side chain and subsequent N-demethylation. Alternatively, resolution of racemic pelletierine followed by demethylation can be employed.
General Protocol for the Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
[¹¹C]Methyl triflate is a highly reactive methylating agent that allows for rapid and efficient labeling at lower temperatures compared to [¹¹C]methyl iodide.[5]
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) solution
-
Hydriodic acid (HI)
-
Silver triflate (AgOTf) column
-
Automated radiochemistry synthesis module
Procedure:
-
[¹¹C]CO₂ to [¹¹C]CH₄ Conversion: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ to [¹¹C]CH₃I Conversion: The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
[¹¹C]CH₃I to [¹¹C]CH₃OTf Conversion: The gaseous [¹¹C]CH₃I is passed through a heated column containing silver triflate-impregnated graphitized carbon at approximately 180-200°C.[5][6] The [¹¹C]CH₃I reacts instantaneously to form [¹¹C]CH₃OTf, which is then trapped in a cooled reaction vessel containing the precursor solution.[6]
Radiosynthesis of ¹¹C-Pelletierine
Materials:
-
(+)-Norpelletierine precursor (1-2 mg)
-
[¹¹C]CH₃OTf in acetone
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Acetone, anhydrous
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol, USP grade
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of (+)-norpelletierine in 300 µL of anhydrous acetone in a sealed reaction vessel.
-
Radiolabeling Reaction: Bubble the [¹¹C]CH₃OTf into the precursor solution at room temperature. Add 5 µL of 2M NaOH to the reaction mixture. Allow the reaction to proceed for 5 minutes at room temperature.[5]
-
Quenching and Dilution: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC column. Collect the fraction corresponding to --INVALID-LINK---pelletierine, identified by comparison with a co-injected non-radioactive standard.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to remove the HPLC solvents. The trapped radiotracer is then eluted with a small volume of ethanol and further diluted with sterile saline for injection to achieve a final ethanol concentration of less than 10%.
-
Quality Control: The final product is analyzed for radiochemical purity by analytical HPLC, and the specific activity is determined. The product should also be tested for pH and sterility before in vivo use.
Visualizations
Caption: Workflow for the synthesis of --INVALID-LINK---pelletierine.
Caption: Logical flow of a tracer study using --INVALID-LINK---pelletierine.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. revues.imist.ma [revues.imist.ma]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Testing (+)-Pelletierine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pelletierine is a piperidine alkaloid found in the root bark of the pomegranate tree (Punica granatum). Historically, it has been used as an anthelmintic agent to treat tapeworm infestations. However, its potential toxicity, particularly neurotoxicity, warrants careful investigation. This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in cultured neuronal cells. The methodologies outlined here are designed to deliver reproducible and quantitative data, crucial for preclinical safety assessment and mechanistic studies. The protocols cover cell viability, membrane integrity, and apoptosis assays, providing a multi-parametric approach to evaluating the cytotoxic potential of this compound.
Recommended Cell Lines for Neurotoxicity Studies
The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. For neurotoxicity assessment of compounds like this compound, the following human and rodent neuronal cell lines are recommended due to their established use in neurobiology and toxicology research.[1][2]
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[3][4][5][6] These cells express markers of dopaminergic neurons and are widely used in studies of neurodegenerative diseases and neurotoxicity.[7][8]
-
PC-12: A rat pheochromocytoma cell line that, upon treatment with nerve growth factor (NGF), differentiates into cells with characteristics of sympathetic neurons.[9][10][11][12] This makes them a valuable model for studying neuronal differentiation and neurotoxicity.
-
HT22: An immortalized mouse hippocampal cell line that is particularly useful for studying glutamate-induced excitotoxicity and oxidative stress-related neuronal cell death.[13][14][15]
General Cell Culture and Compound Preparation
Standard aseptic cell culture techniques are paramount for reliable and reproducible results. All manipulations should be performed in a certified biological safety cabinet.[16]
2.1. Materials
-
Selected neuronal cell line (SH-SY5Y, PC-12, or HT22)
-
Complete growth medium specific to the cell line (e.g., DMEM/F12 for SH-SY5Y, RPMI-1640 for PC-12, DMEM for HT22)[5][9][15]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% or 0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
2.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with their specific complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculture cells when they reach 80-90% confluency.[5]
-
To subculture, aspirate the medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.[3]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio for the specific cell line.[4][15]
2.3. This compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations for treatment.
-
The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.
Cytotoxicity Assay Protocols
4.1. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the selected neuronal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[17]
-
Formazan Solubilization and Measurement: After the incubation, carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
4.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16] The released LDH catalyzes the conversion of a substrate into a colored product, and the amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17] Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add 50 µL of a stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[17]
-
Controls and Data Analysis:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).[17]
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
4.3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer (provided with the kit) at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[17] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[17]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound on Neuronal Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| SH-SY5Y | |||
| PC-12 | |||
| HT22 |
Table 2: LDH Release (% Cytotoxicity) after 48h Treatment
| This compound (µM) | SH-SY5Y | PC-12 | HT22 |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control | 100 | 100 | 100 |
Table 3: Apoptosis/Necrosis Analysis in SH-SY5Y Cells after 48h Treatment (%)
| This compound (µM) | Live Cells | Early Apoptotic | Late Apoptotic/Necrotic |
| 0 (Vehicle) | |||
| 10 | |||
| 50 | |||
| 100 |
Potential Signaling Pathways Involved in this compound Neurotoxicity
While the precise molecular mechanisms of this compound neurotoxicity are not fully elucidated, its structural similarity to other alkaloids and its known physiological effects suggest potential interactions with key neurotransmitter systems.
6.1. Cholinergic Signaling Pathway
Given that some alkaloids exhibit anticholinergic properties, this compound may interfere with cholinergic signaling, which is crucial for neuronal function, including learning and memory.[18][19] Disruption of this pathway can lead to neuronal dysfunction and cell death.
6.2. GABAergic Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] Modulation of GABAergic signaling can have profound effects on neuronal excitability. Some plant-derived compounds are known to interact with GABA receptors.[21][22][23]
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a multi-assay approach, researchers can obtain a comprehensive profile of the compound's effects on neuronal cell viability, membrane integrity, and the induction of apoptosis. The suggested cell lines offer relevant models for neurotoxicity screening. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be essential for a complete understanding of its toxicological profile. The provided hypothetical signaling pathways serve as a starting point for designing mechanistic studies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 5. SH-SY5Y culturing [protocols.io]
- 6. cyagen.com [cyagen.com]
- 7. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Confluence & Differentiation in PC-12 Cultures - Cell Biology [protocol-online.org]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 14. HT22 Cell Culture and Treatment [bio-protocol.org]
- 15. elabscience.com [elabscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Potentiating effect of glabridin on GABAA receptor-mediated responses in dorsal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design of studies involving (+)-pelletierine, a piperidine alkaloid. The protocols outlined below are intended to guide researchers in assessing the potential neurobehavioral and systemic effects of this compound.
Introduction to this compound
This compound is a piperidine alkaloid historically recognized for its anthelmintic properties and is found in the root bark of the pomegranate tree (Punica granatum). Structurally, it belongs to a class of compounds known for their potential to interact with the central nervous system (CNS). Due to the limited specific data on this compound, the following experimental designs are based on established protocols for piperidine alkaloids and general in vivo pharmacology principles.
Pre-clinical In Vivo Experimental Workflow
A systematic in vivo evaluation of this compound should follow a tiered approach, starting with acute toxicity and dose-range finding studies, followed by detailed behavioral and physiological assessments.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.
This compound Synthesis and Formulation
As commercial availability of pure this compound may be limited, synthesis may be required. Several synthetic routes have been described in the literature. For in vivo administration, this compound can be dissolved in a sterile vehicle such as 0.9% saline. The final solution should be filtered through a 0.22 µm syringe filter before injection.
Acute Toxicity and Dose-Range Finding
This initial study is crucial to determine the median lethal dose (LD50) and to establish a range of doses for subsequent experiments.
| Parameter | Protocol |
| Animal Groups | 5-6 groups of mice (n=5 per group). |
| Dosing | Administer escalating doses of this compound (e.g., 10, 30, 100, 300, 1000 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group should be included. |
| Observation Period | 24-48 hours. |
| Parameters Monitored | Clinical signs of toxicity (e.g., tremors, convulsions, ataxia, sedation), morbidity, and mortality. |
| Data Analysis | Calculation of LD50 using a probit analysis. Doses for subsequent studies should be selected as fractions of the maximum tolerated dose (MTD). |
Pharmacokinetic (PK) Study
A preliminary PK study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Protocol |
| Animal Groups | 2 groups of mice (n=3-5 per group) for intravenous (i.v.) and intraperitoneal (i.p.) administration. |
| Dosing | Administer a single, non-toxic dose of this compound (e.g., 10 mg/kg). |
| Blood Sampling | Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration. |
| Sample Analysis | Plasma concentrations of this compound are quantified using a validated LC-MS/MS method. |
| Data Analysis | Calculation of key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability. |
Neurobehavioral Assessment
These assays evaluate the effects of this compound on locomotor activity, anxiety-like behavior, and motor coordination.
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[1][2]
| Parameter | Protocol |
| Apparatus | A square arena (e.g., 50x50 cm) with walls. The arena is typically divided into a central and a peripheral zone.[1] |
| Procedure | 30 minutes after i.p. injection of this compound or vehicle, place the mouse in the center of the arena and allow it to explore for 10-20 minutes.[1] |
| Parameters Measured | Total distance traveled, time spent in the center vs. periphery, rearing frequency, and grooming behavior. |
| Data Interpretation | A decrease in total distance may indicate sedative effects. Increased time in the periphery (thigmotaxis) is associated with anxiety-like behavior. |
This test evaluates motor coordination and balance.[3][4][5][6]
| Parameter | Protocol |
| Apparatus | A rotating rod that gradually accelerates. |
| Procedure | Train mice on the rotarod for 2-3 days prior to testing. On the test day, 30 minutes after i.p. injection, place the mouse on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.[3][4] |
| Parameters Measured | Latency to fall from the rod. |
| Data Interpretation | A shorter latency to fall suggests impaired motor coordination. |
The EPM is a widely used assay to assess anxiety-like behavior.[7][8][9][10]
| Parameter | Protocol |
| Apparatus | A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7][9] |
| Procedure | 30 minutes after i.p. injection, place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[7][9] |
| Parameters Measured | Time spent in the open and closed arms, and the number of entries into each arm. |
| Data Interpretation | Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. |
Systemic Toxicity Assessment
Liver function is a critical endpoint to evaluate due to the hepatic metabolism of many xenobiotics.
| Parameter | Protocol |
| Study Design | Administer this compound daily for 7-14 days at three different dose levels (low, medium, high) determined from the acute toxicity study. |
| Blood Analysis | At the end of the treatment period, collect blood via cardiac puncture and measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11][12][13][14] |
| Histopathology | Perfuse and collect the liver. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[15][16] Examine for signs of cellular damage, inflammation, and necrosis.[16] |
| Data Interpretation | Elevated ALT and AST levels are indicative of liver damage.[11][12][13][14] Histopathological analysis provides a qualitative assessment of liver injury. |
Neurochemical Analysis
This analysis will help to elucidate the potential mechanism of action of this compound on neurotransmitter systems.
| Parameter | Protocol |
| Tissue Collection | Following the final behavioral test, euthanize the mice and rapidly dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex). |
| Neurotransmitter Quantification | Homogenize the brain tissue and quantify the levels of key neurotransmitters (dopamine, serotonin, GABA, and their metabolites) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS.[17][18][19][20] |
| Data Interpretation | Alterations in neurotransmitter levels in specific brain regions can suggest which signaling pathways are modulated by this compound. |
Potential Signaling Pathways
Based on the structure of this compound as a piperidine alkaloid, it may interact with several key neurotransmitter systems in the CNS. The following diagrams illustrate hypothetical signaling pathways that could be investigated.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Summary of Behavioral Data
| Treatment Group | Total Distance (cm) | Time in Center (s) | Latency to Fall (s) | Open Arm Time (s) |
|---|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Summary of Hepatotoxicity Data
| Treatment Group | ALT (U/L) | AST (U/L) | Histopathology Score |
|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Summary of Neurochemical Data (Striatum)
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its toxicological, pharmacokinetic, and neurobehavioral effects, researchers can gain valuable insights into the therapeutic potential and safety profile of this piperidine alkaloid. Further studies may be warranted to explore its effects in disease models and to fully elucidate its mechanism of action.
References
- 1. Open field test for mice [protocols.io]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Rotarod-Test for Mice [protocols.io]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. protocols.io [protocols.io]
- 8. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Pelletierine Synthesis
Welcome to the technical support center for the synthesis of (+)-pelletierine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce enantiomerically enriched this compound?
A1: The most prevalent and effective methods for the asymmetric synthesis of this compound include:
-
Organocatalytic Asymmetric Mannich Reaction: This is a popular method that utilizes a chiral organocatalyst, such as D-proline, to facilitate the reaction between a surrogate of Δ¹-piperideine and a ketone, like acetone. This approach offers good yields and enantioselectivity.[1]
-
Intramolecular Aza-Michael Reaction: This method involves the use of cinchona-based catalysts to induce an intramolecular cyclization, which can lead to high yields and excellent enantiomeric excess.[1]
-
Resolution of Racemic Pelletierine: This classic approach involves synthesizing a racemic mixture of pelletierine and then separating the enantiomers using a chiral resolving agent, such as (R)- or (S)-mandelic acid. This method can produce this compound with very high enantiomeric purity.[1]
-
Wacker Oxidation: A multi-step synthesis starting from (-)-pipecolinic acid that utilizes a regioselective Wacker oxidation as a key step to introduce the keto group.[2][3]
Q2: My proline-catalyzed Mannich reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in the proline-catalyzed Mannich reaction for this compound synthesis can stem from several factors:
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Inefficient Formation of the Δ¹-piperideine Surrogate: The in-situ generation of the Δ¹-piperideine imine is a critical step. Ensure that the dehydrohalogenation of the N-chloropiperidine intermediate is complete.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. Protic solvents like methanol have been shown to be effective.[4] The reaction may also be sensitive to pH; the presence of HBr generated during the reaction could interfere with the proline catalyst. The addition of a non-nucleophilic base might be beneficial.[4]
-
Catalyst Loading: While typically 10-20 mol% of proline is used, optimizing the catalyst loading for your specific conditions may be necessary.[4]
-
Side Reactions: Acetaldehyde, if used as a nucleophile, can undergo self-aldol condensation. Using a higher excess of the aldehyde can suppress this side reaction.[5]
Q3: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
A3: Low enantioselectivity in asymmetric synthesis is a common challenge. Here are some troubleshooting steps:
-
Catalyst Purity: Ensure the chiral catalyst (e.g., D-proline) is of high enantiomeric purity.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome. A screening of different solvents may be required to find the optimal one. For the proline-catalyzed synthesis of pelletierine, a DMSO-water mixture has been used successfully.[1]
-
Racemization: Pelletierine can undergo base-catalyzed racemization.[3] It is crucial to avoid strongly basic conditions during workup and purification to preserve the enantiomeric purity of the product.
Q4: I am observing byproducts in my reaction mixture. What are the likely side reactions?
A4: In the proline-catalyzed Mannich reaction, potential side reactions include:
-
Self-condensation of the Ketone/Aldehyde: Especially with acetaldehyde, self-aldol condensation can be a significant side reaction.[5]
-
Over-reaction: The initial Mannich product, being a β-amino ketone, could potentially undergo further reactions.
-
Formation of Elimination Products: Under certain conditions, elimination of water from the intermediate can lead to the formation of α,β-unsaturated ketones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC. Optimize reaction temperature. |
| Poor quality of starting materials. | Ensure the purity of Δ¹-piperideine surrogate and acetone. | |
| Suboptimal solvent. | Screen different solvents. Protic solvents like methanol or a DMSO/water mixture have been reported to be effective.[1][4] | |
| Catalyst deactivation. | Use fresh, high-purity D-proline. Ensure anhydrous conditions if necessary for the specific protocol. | |
| Low Enantiomeric Excess (ee) | Racemization during workup/purification. | Avoid strongly basic conditions. Use a buffered workup and consider chromatography on neutral or slightly acidic silica gel. |
| Incorrect catalyst enantiomer. | Ensure you are using D-proline to obtain this compound. L-proline will yield the (-)-enantiomer.[1] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature as specified in the protocol). | |
| Suboptimal solvent system. | The polarity and proticity of the solvent can influence the transition state. Experiment with different solvent systems. | |
| Formation of Multiple Products | Side reactions are occurring. | Adjust stoichiometry of reactants. For instance, using an excess of the ketone can sometimes minimize self-condensation.[5] |
| Reaction conditions are too harsh. | Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. | |
| Difficulty in Purification | Product is unstable on silica gel. | Consider using neutral or deactivated silica gel for column chromatography. The addition of a small amount of a volatile base (e.g., triethylamine) to the eluent can sometimes prevent streaking, but be cautious of racemization. |
| Racemization during purification. | Minimize the time the product is in contact with the stationary phase and use non-basic eluents. |
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Routes for this compound
| Synthetic Method | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Key Advantages | Potential Challenges |
| Proline-Catalyzed Mannich Reaction | D-Proline | 63%[1] | 74%[1] | Readily available and inexpensive catalyst. | Moderate enantioselectivity. |
| Cinchona-Catalyzed Aza-Michael Reaction | 9-Aminoquinidine Derivative | 90%[1] | 90%[1] | High yield and good enantioselectivity. | Catalyst is more expensive than proline. |
| Resolution of Racemic Pelletierine | (R)-Mandelic Acid | ~40% (for racemic synthesis)[1] | ≥99%[1] | Provides very high enantiopurity. | Lower overall yield for the desired enantiomer; requires an additional resolution step. |
| Wacker Oxidation | PdCl₂, CuCl | Yield not explicitly reported for final product, but is a multi-step synthesis.[2][3] | High (starting from chiral pool) | Good for constructing the piperidine core from a chiral starting material. | Multi-step synthesis may lead to lower overall yield. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Proline-Catalyzed Mannich Reaction
This protocol is adapted from the literature for the enantioselective synthesis of this compound.[1]
Materials:
-
Δ¹-Piperideine surrogate (generated in situ from N-chloropiperidine)
-
Acetone (excess)
-
D-Proline (20 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Δ¹-piperideine surrogate in a 9:1 mixture of DMSO and water.
-
Add an excess of acetone to the solution.
-
Add D-proline (20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. To minimize the risk of racemization, consider using a neutral or slightly acidic silica gel and a non-basic eluent system (e.g., hexane/ethyl acetate). The product is often protected as its Cbz-derivative for easier handling and purification.[1]
Mandatory Visualization
Caption: Workflow for Proline-Catalyzed Synthesis of this compound.
Caption: Troubleshooting Logic for Optimizing this compound Synthesis.
References
Technical Support Center: Overcoming Challenges in (+)-Pelletierine Purification
Welcome to the technical support center for (+)-pelletierine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this piperidine alkaloid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows low or no optical activity, although the starting material is natural. What is the likely cause?
A1: The most probable cause is the racemization of optically active this compound into its inactive diastereomer, (±)-isopelletierine. This is a base-catalyzed process, so exposure to basic conditions during extraction or purification can lead to a loss of optical activity.[1][2]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH during the entire purification process. The use of a liquid membrane technique with a pH of 9.5 in the feed solution and a pH of 2 in the acceptor solution has been shown to be effective for extraction while minimizing racemization.[3][4]
-
Avoid Strong Bases: Refrain from using strong bases for deprotonation steps. If a base is necessary, use it at low temperatures and for the shortest possible time.
-
Temperature: Perform purification steps at low temperatures to reduce the rate of racemization.
-
Q2: My purified pelletierine is contaminated with other alkaloids. How can I improve its purity?
A2: Extracts from the root bark of Punica granatum typically contain other alkaloids such as pseudopelletierine, isopelletierine, and methylpelletierine.[5] Separation of these closely related compounds can be challenging.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel can be effective. However, if you experience peak tailing or degradation, consider using neutral or deactivated silica gel.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common starting point for alkaloid separation is a mixture of chloroform and methanol, or hexane and ethyl acetate, with a small amount of a basic modifier like triethylamine to reduce tailing.
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve pelletierine well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of alkaloids include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate.[6] Experiment with different solvents to find one that selectively crystallizes this compound, leaving impurities in the mother liquor.
-
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.
-
Q3: I am experiencing low yield of this compound after purification. What are the potential reasons?
A3: Low yield can be attributed to several factors, from incomplete extraction to losses during purification steps.
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure the initial extraction from the plant material is efficient. The liquid membrane technique has been shown to provide high conversion rates.[3][4] For traditional solvent extraction, ensure the plant material is finely ground and the extraction is performed multiple times.
-
Column Chromatography Losses:
-
Irreversible Adsorption: Pelletierine might be irreversibly adsorbed onto acidic sites on the silica gel. Using a deactivated silica gel or adding a competitive base to the mobile phase can mitigate this.
-
Co-elution: If fractions are not collected carefully, pelletierine might be discarded with other impurities. Monitor fractions closely using TLC or a UV detector.
-
-
Recrystallization Losses: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to look out for when purifying this compound from Punica granatum?
A1: The primary impurities are other piperidine alkaloids naturally present in the pomegranate root bark, including isopelletierine, pseudopelletierine, and methylpelletierine.[5] Isopelletierine is a diastereomer of pelletierine and can also be formed through racemization during the purification process.[1][2]
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying pelletierine and its related impurities. A reverse-phase C18 column is commonly used.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the different alkaloids present in a mixture based on their mass spectra and retention times.[8]
-
Chiral Chromatography: To determine the enantiomeric purity and quantify the amount of isopelletierine, a chiral column is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified pelletierine and identify impurities if they are present in sufficient quantities.
Q3: How can I prevent the racemization of this compound during purification?
A3: Racemization is primarily caused by basic conditions.[1][2] To prevent this:
-
Maintain the pH of all solutions at or below 7.
-
If a basic extraction is necessary, perform it quickly and at a low temperature.
-
During chromatography, avoid highly basic mobile phase additives. A small amount of a tertiary amine like triethylamine is generally acceptable to improve peak shape but should be used cautiously.
Q4: What is a good starting point for developing a column chromatography method for pelletierine purification?
A4:
-
Select a Stationary Phase: Start with standard silica gel (60 Å, 230-400 mesh).
-
Choose a Solvent System: Begin with a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Run TLC: Test different solvent ratios to find a system that gives a retention factor (Rf) of around 0.2-0.3 for pelletierine and good separation from other spots. Adding 0.5-1% triethylamine to the mobile phase can help reduce tailing.
-
Pack the Column: Prepare a slurry of the silica gel in the initial mobile phase and pack the column carefully to avoid air bubbles.
-
Load the Sample: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute: Start with the solvent system determined from TLC and gradually increase the polarity to elute the compounds. Collect fractions and monitor by TLC.
Data Presentation
Table 1: Factors Influencing this compound Purification
| Parameter | Challenge | Recommended Action | Rationale |
| pH | Racemization to isopelletierine. | Maintain pH ≤ 7 throughout purification. | Pelletierine is prone to base-catalyzed racemization.[1][2] |
| Temperature | Increased rate of racemization and potential degradation. | Perform purification steps at room temperature or below. | Lower temperatures slow down chemical reactions, including racemization. |
| Stationary Phase | Tailing and irreversible adsorption on silica gel. | Use neutral or deactivated silica gel, or add a basic modifier to the mobile phase. | The basic nitrogen in pelletierine can interact strongly with acidic silanol groups. |
| Solvent Purity | Introduction of impurities. | Use HPLC-grade solvents for all purification and analytical steps. | Lower grade solvents can contain non-volatile residues that contaminate the final product. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Typical Stationary Phase | Common Mobile Phase/Carrier Gas |
| HPLC | Purity determination and quantification. | C18 Reverse-Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate buffer).[7] |
| GC-MS | Identification of alkaloids. | 5% Phenyl Polysiloxane (e.g., HP-5ms) | Helium |
| Chiral GC/HPLC | Enantiomeric purity determination. | Chiral column (e.g., cyclodextrin-based) | Varies depending on the column. |
Experimental Protocols
Protocol 1: Extraction of Pelletierine from Punica granatum Root Bark (Liquid Membrane Technique)
This protocol is based on the method described by Al-Hemiri et al.[1][3][4]
-
Preparation of Feed Solution:
-
Mill 5.0 g of dried Punica granatum root bark to a fine powder.
-
Leach the powder with 250 mL of a buffer solution of ammonia and ammonium sulfate, adjusted to a pH of 9.5.
-
Shake the mixture for 30 minutes and filter to obtain the feed solution.
-
-
Liquid Membrane Extraction:
-
Use a rotating film contactor. The organic membrane liquid can be n-decane.
-
The acceptor solution is an aqueous solution of sulfuric acid, adjusted to a pH of 2.
-
Operate the contactor with a disc rotation speed of 10 rpm for two stages.
-
-
Collection:
-
The pelletierine will be transported from the feed solution, through the organic membrane, and into the acidic acceptor solution as pelletierine sulfate.
-
The acceptor solution containing the purified pelletierine sulfate is then collected.
-
Protocol 2: Purity Analysis by HPLC
This is a general starting protocol for the analysis of pelletierine. Optimization will be required.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Start with a low percentage of Solvent B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the purified pelletierine in the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Structures of this compound and common impurities.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/MS investigations of the minor constituents of Piper guineense stem - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (+)-pelletierine in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving (+)-pelletierine, with a focus on its stability in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to racemization and potential degradation under various conditions. As an oily liquid that is hygroscopic, it is sensitive to moisture.[1] Key factors that can affect its stability include pH, temperature, and light. The piperidine alkaloid structure, which includes a chiral center and a ketone functional group, is prone to base-catalyzed racemization to its optically inactive form, (±)-pelletierine (isopelletierine). This racemization can lead to a loss of specific biological activity.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in alcohol, ether, and chloroform.[2] It is also reported that one gram of pelletierine dissolves in 20 mL of water, indicating moderate aqueous solubility.[2] When preparing solutions, it is advisable to store them under an inert atmosphere, such as nitrogen, to prevent potential oxidative degradation.[2]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor influencing the stability of this compound. The presence of a basic environment can catalyze the racemization of the optically active (-)-pelletierine to the inactive (±)-pelletierine. This process involves the deprotonation of the carbon atom adjacent to the ketone, leading to a loss of stereochemical integrity. Therefore, it is crucial to control the pH of solutions, especially when long-term storage or processing in solution is required. For analogous piperidine alkaloids like lobeline, stability is significantly compromised at higher pH values.[1]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For the neat compound, which is hygroscopic, storage at -20°C in a freezer under an inert atmosphere is recommended.[1] Solutions of this compound should be freshly prepared whenever possible. If storage is necessary, it is advisable to store them at low temperatures (2-8°C) in tightly sealed containers, protected from light. The choice of solvent and the pH of the solution will significantly impact its stability. Acidic to neutral pH conditions are generally preferred to minimize base-catalyzed racemization.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure (a piperidine alkaloid with a ketone), the most likely degradation pathways include:
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Racemization: As mentioned, this is a significant base-catalyzed pathway leading to the formation of (±)-pelletierine.
-
Oxidation: The piperidine ring and the ketone functionality could be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Hydrolysis: While less common for the core structure, if formulated with ester-containing excipients, hydrolysis could be a concern under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of optical activity in the sample. | Base-catalyzed racemization. | Buffer the solution to a slightly acidic or neutral pH. Avoid basic conditions during workup and storage. Analyze samples promptly after preparation. |
| Appearance of new peaks in the chromatogram. | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and their formation conditions (see Experimental Protocols). Ensure proper storage conditions (low temperature, protection from light and air). |
| Poor reproducibility of analytical results. | Instability of the sample in the chosen solvent or autosampler conditions. | Investigate the stability of this compound in the analytical solvent over the typical run time. Consider using a cooled autosampler. Prepare standards and samples fresh daily. |
| Precipitation of the compound from the solution. | Poor solubility or change in solvent composition due to evaporation. | Verify the solubility of this compound in the chosen solvent at the desired concentration. Use tightly sealed vials. Consider using a co-solvent to improve solubility. |
Data Presentation
Table 1: Stability of this compound in Different Solvents under Various Temperature Conditions
| Solvent | Concentration (mg/mL) | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | Degradation Products Observed (Peak Area %) |
| Water | 4 | |||||
| 25 | ||||||
| 40 | ||||||
| Methanol | 4 | |||||
| 25 | ||||||
| 40 | ||||||
| Acetonitrile | 4 | |||||
| 25 | ||||||
| 40 | ||||||
| pH 4 Buffer | 4 | |||||
| 25 | ||||||
| 40 | ||||||
| pH 7 Buffer | 4 | |||||
| 25 | ||||||
| 40 | ||||||
| pH 9 Buffer | 4 | |||||
| 25 | ||||||
| 40 |
Table 2: Photostability of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Light Source (e.g., Xenon lamp) | Exposure Duration (hours) | Initial Purity (%) | Final Purity (%) | Degradation Products Observed (Peak Area %) |
| Water | ||||||
| Methanol | ||||||
| Acetonitrile |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours (to observe racemization and potential degradation).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in the dark.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for reversed-phase chromatography of alkaloids.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape and resolution).
-
Adjust the gradient and pH to achieve good separation between the parent this compound peak and any degradation products formed during the forced degradation study.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from degradation products and any placebo components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for (+)-Pelletierine Derivatives
Welcome to the technical support center for the synthesis of (+)-pelletierine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The most prevalent synthetic strategies for constructing the pelletierine scaffold include the Mannich reaction, intramolecular aza-Michael additions, and resolution of racemic mixtures.[1] Asymmetric syntheses often employ proline or its derivatives as organocatalysts to control stereochemistry.[1][2] Other methods like the Wacker oxidation of specific piperidine precursors have also been reported.
Q2: I am observing a yellow coloration in my piperidine starting material. Will this affect my reaction?
A2: A yellow color in piperidine is typically indicative of oxidation products.[3] While it may not interfere with all applications, for reactions sensitive to impurities, purification by distillation is recommended. To prevent discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
Q3: My final product appears to be racemizing. What could be the cause?
A3: Pelletierine and its derivatives can be prone to racemization, particularly under basic conditions.[4] If your work-up or purification involves strong bases, this could be the cause. It is advisable to use mild conditions and avoid prolonged exposure to basic environments. In some cases, direct crystallization of the product as a salt (e.g., picrate) from the reaction mixture can prevent racemization of the free base.[1]
Q4: What are typical yields and enantiomeric excesses (ee) for the asymmetric synthesis of pelletierine derivatives?
A4: Yields and enantioselectivity are highly dependent on the chosen synthetic route and reaction conditions. Proline-mediated Mannich reactions can provide good yields with reasonable enantiomeric excess (74-80% ee).[1] Cinchona-based organocatalysts in intramolecular aza-Michael additions have been reported to achieve higher enantioselectivity (90-99% ee).[1] Resolution of racemic mixtures using chiral acids like mandelic acid can yield both enantiomers in excellent enantiomeric excess (≥99%).[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the decomposition of the desired product.[3]
-
-
Side Reactions:
-
Purity of Reagents:
-
Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried. Impurities can interfere with the reaction and lead to lower yields.
-
-
Inefficient Work-up and Purification:
-
Solution: Significant product loss can occur during extraction and chromatography. Optimize your work-up procedure, for example, by adjusting the pH during extraction to ensure your product is in the organic layer. When performing column chromatography, choose an appropriate solvent system to ensure good separation without product decomposition on the silica gel.
-
Issue 2: Poor Stereoselectivity
Q: I am struggling to achieve high diastereoselectivity or enantioselectivity in my synthesis. What can I do to improve it?
A: Achieving high stereoselectivity is a common challenge. Consider the following optimizations:
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.[5]
-
-
Catalyst Choice and Loading (for asymmetric synthesis):
-
Solution: The choice of catalyst is crucial. For proline-catalyzed Mannich reactions, derivatives of proline, such as tetrazole or acylsulfonamide catalysts, have shown superior performance in terms of yield and enantioselectivity, and may work better in non-polar solvents where proline itself is less effective.[6] Experiment with different catalyst loadings, as this can also impact the stereochemical outcome.
-
-
Solvent Effects:
-
Solution: The solvent can play a significant role in the transition state geometry. For proline-catalyzed reactions, moving from polar aprotic solvents like DMSO to chlorinated solvents such as chloroform or 1,2-dichloroethane can sometimes improve yield and enantioselectivity.[7]
-
-
Equilibration:
-
Solution: The initially formed kinetic product might be equilibrating to the more stable but undesired thermodynamic product. To favor the kinetic product, try shortening the reaction time or running the reaction at a lower temperature.[5]
-
Data Presentation
Table 1: Optimization of Proline-Catalyzed Asymmetric Mannich Reaction for Pelletierine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | L-proline | DMSO/H₂O (9:1) | Room Temp | 63 | 80 | [1] |
| 2 | D-proline | DMSO/H₂O (9:1) | Room Temp | 63 | 74 | [1] |
| 3 | L-proline | Acetonitrile | Not specified | Not specified | 97 | [4] |
Table 2: Optimization of Intramolecular Aza-Michael Addition
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | 9-amino quinine (24a) | TFA (40 mol%) | THF | Room Temp | 91 | 98 | [1] |
| 2 | 9-amino quinidine (24b) | TFA (40 mol%) | THF | Room Temp | 90 | 90 | [1] |
| 3 | TMS diphenyl-prolinol (7) | - | Toluene | -25 | 45 | 59 | [7] |
| 4 | Jørgensen's catalyst (8) | - | 1,2-dichloroethane | -25 | 78 | 75 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Proline-Catalyzed Mannich Reaction
This protocol is a generalized procedure based on the work by Bella and others.[1]
1. Preparation of Δ¹-Piperideine (14):
- Dissolve piperidine (1.0 eq) in diethyl ether.
- Add N-chlorosuccinimide (NCS) (1.85 eq) and stir at room temperature for 1 hour.
- Filter the mixture and wash the precipitate with diethyl ether.
- Wash the combined ether solution with water and brine, then dry over MgSO₄.
- Carefully concentrate the solution under reduced pressure (bath temperature < 40°C). Caution: Do not evaporate to dryness.
- Add the resulting solution dropwise to a solution of KOH (1.17 eq) in absolute ethanol at 5-10°C.
- The resulting mixture containing Δ¹-piperideine surrogates is used directly in the next step.
2. Mannich Reaction:
- In a separate flask, dissolve D-proline (20 mol%) in a mixture of DMSO and water (9:1).
- Add acetone (excess, e.g., 10 equivalents).
- To this mixture, add the freshly prepared solution of Δ¹-piperideine (14) at room temperature.
- Stir the reaction mixture for the required time (monitor by TLC).
- Upon completion, proceed with an appropriate aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.
Mandatory Visualization
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chiral separation of pelletierine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving poor resolution in the chiral separation of pelletierine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for the chiral separation of pelletierine?
For the chiral separation of pelletierine, a piperidine alkaloid, starting with a normal-phase HPLC method is recommended. Polysaccharide-based chiral stationary phases (CSPs) are typically the most effective.[1][2] A common starting point would be to use a Chiralpak® AD-H or Chiralcel® OD-H column with a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol.[3][4] Due to the basic nature of pelletierine, the addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for achieving good peak shape and resolution.[3][5]
Q2: I am observing no separation of the pelletierine enantiomers. What should I do?
A complete lack of separation suggests a fundamental issue with the method. Here are the primary aspects to verify:
-
Chiral Stationary Phase (CSP) Selection: Confirm that you are using a suitable chiral column. Polysaccharide-based columns are a good first choice for alkaloids.[1][6] If one type of polysaccharide CSP (e.g., amylose-based like Chiralpak®) is not effective, trying a different type (e.g., cellulose-based like Chiralcel®) is a logical next step as their chiral recognition mechanisms differ.[7]
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for normal-phase chromatography and that the solvents are of high purity. The ratio of hexane to the alcohol modifier is a critical parameter to adjust.
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before injecting the sample.
Q3: My peaks are broad and show poor resolution. How can I improve this?
Broad peaks and poor resolution are common challenges in chiral chromatography. Consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The percentage of the alcohol modifier significantly affects resolution. Systematically vary the alcohol percentage (e.g., in 5% increments) to find the optimal selectivity.
-
Adjust the Flow Rate: Lower flow rates often lead to better resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP.[8] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[9]
-
Column Temperature: Lowering the column temperature can enhance the chiral recognition and improve resolution.[8][10] Experiment with temperatures below ambient, for example, at 15°C or 10°C.
-
Basic Modifier Concentration: For a basic compound like pelletierine, the concentration of the basic additive (e.g., DEA) is important. A typical concentration is 0.1%, but optimization may be necessary.[3]
Q4: Can I use reversed-phase chromatography for the chiral separation of pelletierine?
While normal-phase chromatography is more common for alkaloids on polysaccharide-based CSPs, reversed-phase methods are also possible with certain immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC).[3] This can offer different selectivity and may be a viable alternative if normal-phase methods fail to provide adequate resolution.
Troubleshooting Guide
Problem: Poor Resolution
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol). A good starting point is 90:10 (v/v) n-hexane:alcohol. Adjust the alcohol content in small increments (e.g., ±5%). |
| Inappropriate Alcohol Modifier | If using isopropanol, try switching to ethanol, or vice versa. The choice of alcohol can significantly impact selectivity. |
| Incorrect Concentration of Basic Additive | Optimize the concentration of diethylamine (DEA) in the mobile phase. While 0.1% is a common starting point, try varying the concentration from 0.05% to 0.2%. |
| High Flow Rate | Reduce the flow rate. A lower flow rate increases the interaction time between the analyte and the CSP, often leading to better resolution.[8] Try flow rates between 0.5 and 1.0 mL/min. |
| Ambient or High Column Temperature | Decrease the column temperature. Lower temperatures can enhance the enantioselectivity of the CSP.[11] Try operating the column at 15°C or 10°C. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica | For the basic pelletierine molecule, interactions with residual silanol groups on the silica support can cause peak tailing. Ensure a basic modifier like DEA is present in the mobile phase to minimize these interactions.[3] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and reinject. |
| Sample Solvent Mismatch | The sample should ideally be dissolved in the mobile phase. If a different solvent is used for sample preparation, ensure it is compatible with the mobile phase and inject the smallest possible volume. |
Experimental Protocols
The following is a suggested starting protocol for the chiral separation of pelletierine based on methods used for similar alkaloids. Optimization will likely be required.
Recommended Starting Method
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at an appropriate wavelength for pelletierine |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral separation.
Caption: Hierarchical approach to method development for chiral separation.
References
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of (+)-Pelletierine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of (+)-pelletierine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to resolve them.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Causes and Solutions:
-
Racemization of the Free Base: The free base of pelletierine is known to be unstable and can racemize, particularly in aqueous or ethanolic solutions and under alkaline conditions.[1]
-
Solution: Avoid isolating the free base of pelletierine. After resolution or asymmetric synthesis, it is advisable to directly form a salt, such as a picrate or mandelate, which is often crystalline and less prone to racemization.[1] If the free base is required, handle it in non-polar organic solvents at low temperatures and use it immediately in the next step.
-
-
Suboptimal Asymmetric Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters are crucial for achieving high enantioselectivity.
-
Solution:
-
Catalyst Screening: If using an organocatalytic method, such as a proline-based Mannich reaction or a cinchona alkaloid-catalyzed Michael addition, screen different catalyst derivatives. For instance, both 9-aminoquinine and 9-aminoquinidine can be used to access either enantiomer of pelletierine.[1]
-
Temperature Control: Lowering the reaction temperature can significantly enhance enantioselectivity. For example, performing the reaction at 0°C or lower may improve the ee.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the asymmetric reaction. Experiment with a range of solvents to find the optimal one for your chosen catalytic system.
-
-
-
Impure Reagents or Starting Materials: Impurities can interfere with the catalyst or the reaction mechanism, leading to a decrease in enantioselectivity.
-
Solution: Ensure all reagents, especially the starting materials and the chiral catalyst, are of high purity. Recrystallize or chromatograph starting materials if necessary.
-
Issue 2: Poor Yield in Asymmetric Synthesis
Potential Causes and Solutions:
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst. Use dry solvents to avoid hydrolysis of sensitive catalysts or reagents.
-
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and any additives is critical for optimal yield.
-
Solution: Carefully control the stoichiometry of the reaction. A slight excess of one reactant may be beneficial, but this should be determined empirically.
-
-
Inefficient Reaction Pathway: The chosen synthetic route may not be the most efficient.
-
Solution: Consider alternative asymmetric strategies. For instance, if a proline-catalyzed Mannich reaction gives low yields, an intramolecular aza-Michael reaction using a cinchona alkaloid catalyst might be a more effective approach.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during this compound synthesis?
A1: The primary cause of racemization is the instability of the chiral center, which is an α-carbon to a ketone. The free base of pelletierine is particularly susceptible to racemization in protic solvents (like water and ethanol) and under basic conditions.[1] This occurs via enolization, where the proton at the chiral center is abstracted, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.
Q2: Which strategies are most effective for obtaining enantiomerically pure this compound?
A2: Several effective strategies exist:
-
Asymmetric Organocatalysis: Cinchona-based organocatalysts have been shown to produce pelletierine derivatives with excellent enantiomeric excess (90-99% ee).[1] Proline-based Mannich reactions also provide good enantioselectivity (74-80% ee).[1]
-
Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents like (R)- and (S)-mandelic acid can yield both enantiomers in high enantiomeric purity (≥ 99% ee).[1]
-
Chiral Pool Synthesis: Starting from a chiral precursor like (-)-pipecolinic acid provides a reliable route to the desired enantiomer.[2]
Q3: How do protecting groups help in preventing racemization?
A3: Protecting the piperidine nitrogen with groups like carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) is a common strategy.[1] These groups can influence the conformation of the molecule and may reduce the propensity for enolization by altering the electronic properties of the ring. They also serve to protect the nitrogen during various synthetic transformations.
Q4: Can I use chiral chromatography to separate the enantiomers of pelletierine?
A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to determine the enantiomeric excess of your product.[3] It can also be used for preparative separation of enantiomers, although this is often more expensive and less scalable than classical resolution or asymmetric synthesis for larger quantities.
Quantitative Data Summary
The following table summarizes the reported enantiomeric excess for different synthetic methods for pelletierine.
| Synthetic Method | Catalyst/Resolving Agent | Enantiomeric Excess (ee) | Reference |
| Proline-based Mannich Reaction | L-proline | 74-80% | [1] |
| Intramolecular aza-Michael Reaction | 9-aminoquinine / 9-aminoquinidine | 90-99% | [1] |
| Resolution of Racemic Mixture | (R)- and (S)-mandelic acid | ≥ 99% | [1] |
| Baeyer-Villiger oxidation of resolved tropanol derivative | Not applicable | 96.1% (for N-Cbz protected intermediate) | [3] |
Experimental Protocols
Protocol 1: Resolution of Racemic Pelletierine using (R)-Mandelic Acid
This protocol is adapted from the procedure described for the resolution of racemic pelletierine.[1]
-
Dissolution: Dissolve one equivalent of racemic (±)-pelletierine in methanol (MeOH).
-
Addition of Resolving Agent: To the stirred solution, add one equivalent of (R)-mandelic acid.
-
Crystallization: Add diethyl ether (Et₂O) to the solution (a common ratio is 1:2.5 MeOH:Et₂O) to induce crystallization.
-
Isolation: The (R,R)-pelletierine mandelate salt should preferentially crystallize. Collect the crystals by filtration. The more soluble (S,R)-pelletierine mandelate will remain in the mother liquor.
-
Purification: The collected crystals can be recrystallized from a suitable solvent system to improve diastereomeric purity.
-
Liberation of Free Base (with caution): To obtain the free base, the mandelate salt can be treated with a base like sodium carbonate. Crucially, as the free base is prone to racemization, it should be extracted immediately into a non-polar organic solvent and used in the next step without delay. [1]
Protocol 2: Asymmetric Synthesis via Intramolecular Aza-Michael Reaction
This protocol is based on the cinchona-catalyzed intramolecular aza-Michael reaction.[1]
-
Reactant Preparation: Prepare a solution of the Cbz-protected α,β-unsaturated ketone precursor in an appropriate solvent like tetrahydrofuran (THF).
-
Catalyst Addition: Add the cinchona alkaloid catalyst (e.g., 20 mol% 9-aminoquinine for the (R)-enantiomer) and an acid co-catalyst (e.g., 40 mol% trifluoroacetic acid - TFA).
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 18 hours).
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous work-up. The crude product can then be purified by column chromatography to yield the enantioenriched Cbz-protected pelletierine.
Visualizations
Caption: Workflow for preventing racemization in this compound synthesis.
References
Side-product formation in the synthesis of (+)-pelletierine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-pelletierine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key intermediates?
A1: The most common and biomimetic route to synthesize pelletierine is through a Mannich-like condensation reaction. This reaction typically involves the in situ generation of Δ¹-piperideine from a suitable precursor, which then reacts with a β-ketoacid equivalent, such as acetoacetic acid or its esters. The key reactive intermediates are the electrophilic iminium ion of Δ¹-piperideine and the enol or enolate of the β-ketoacid.
Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could this be?
A2: A common side-product in syntheses involving Δ¹-piperideine is its dimer, tetrahydroanabasine.[1][2] Δ¹-piperideine is highly reactive and can undergo spontaneous dimerization, especially in neutral aqueous solutions.[1] This dimerization can result in different stereoisomers, which may complicate purification.
Q3: My reaction yield is consistently low, even though my starting materials are pure. What could be the issue?
A3: Low yields can often be attributed to the decomposition of one of the key reactants, acetoacetic acid. In aqueous acidic solutions, acetoacetic acid is prone to decarboxylation, yielding acetone and carbon dioxide. This decomposition pathway competes with the desired Mannich reaction, thereby reducing the overall yield of this compound. Careful control of pH and temperature is crucial to minimize this side-reaction. The synthesis of tropinone, which is analogous to pelletierine synthesis, also highlights the importance of using stabilized β-ketoacid equivalents like acetonedicarboxylic acid and maintaining optimal pH to improve yields.[3][4][5]
Q4: I am having difficulty with the stereochemical control of the reaction, leading to a racemic mixture or the wrong enantiomer. What factors influence the stereochemistry?
A4: Achieving the desired (+) stereoisomer of pelletierine requires a stereocontrolled synthesis. This is often accomplished using chiral catalysts or auxiliaries. For instance, proline-based organocatalysis has been successfully employed in the asymmetric Mannich reaction to produce enantiomerically enriched pelletierine.[6] The choice of catalyst, solvent, and reaction temperature can all significantly impact the stereochemical outcome. Without a chiral influence, the reaction will likely produce a racemic mixture of (+)- and (-)-pelletierine, also known as isopelletierine.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Decomposition of acetoacetic acid. | - Use a more stable derivative of acetoacetic acid, such as ethyl acetoacetate or acetonedicarboxylic acid. - Carefully control the pH of the reaction mixture; conditions that are too acidic can accelerate decarboxylation.[8] - Perform the reaction at lower temperatures to minimize decomposition. |
| Dimerization of Δ¹-piperideine. | - Generate Δ¹-piperideine in situ in the presence of the β-ketoacid component to ensure it reacts in the desired pathway rather than dimerizing. - Control the concentration of Δ¹-piperideine to be as low as possible throughout the reaction. | |
| Presence of High Molecular Weight Impurities | Dimerization of Δ¹-piperideine to form tetrahydroanabasine.[1][2][9] | - Optimize reaction conditions (pH, temperature, concentration) to favor the Mannich reaction over dimerization. - Employ purification techniques such as column chromatography with a suitable stationary and mobile phase to separate the higher molecular weight dimer from the desired product. |
| Formation of Multiple Products/Complex Mixture | Lack of control over reaction conditions. | - Ensure precise control over pH, temperature, and stoichiometry of reactants. - Consider a stepwise addition of reagents to maintain low concentrations of reactive intermediates. |
| Non-specific side-reactions of the Mannich reaction. | - Protect other reactive functional groups on the starting materials if necessary. - Optimize the catalyst and solvent system to enhance the selectivity of the desired reaction. | |
| Incorrect or Poor Stereoselectivity | Ineffective chiral catalyst or reaction conditions. | - Screen different chiral catalysts and solvents to find the optimal combination for inducing the desired stereochemistry.[6] - Ensure the chiral catalyst is of high purity and used in the correct loading. - Precisely control the reaction temperature, as this can have a significant effect on enantioselectivity. |
| Racemization of the product. | - Some alkaloids can be prone to racemization under basic conditions.[10] Ensure that the work-up and purification steps are performed under neutral or slightly acidic conditions if product racemization is suspected. |
Reaction Pathways and Side-Product Formation
The following diagrams illustrate the intended synthetic pathway to this compound and the major competing side-reactions.
Caption: Main synthetic pathway to this compound and competing side-reactions.
Experimental Protocols
General Protocol for the Synthesis of Racemic Pelletierine (Isopelletierine)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
In situ generation of Δ¹-piperideine: A common precursor is N-chloropiperidine, which is generated by reacting piperidine with a chlorinating agent (e.g., calcium hypochlorite) at low temperatures (0-5 °C). The N-chloropiperidine is then treated with a base (e.g., potassium hydroxide) to induce dehydrohalogenation, forming Δ¹-piperideine in solution.[6]
-
Mannich Reaction: The freshly prepared solution containing Δ¹-piperideine is then slowly added to a solution of ethyl acetoacetate (or a similar β-ketoester) in a suitable solvent (e.g., ethanol/water mixture) at a controlled pH (typically near neutral or slightly acidic). The reaction is stirred at room temperature or with gentle heating until completion, which should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).[6]
-
Work-up and Purification: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent to remove unreacted starting materials and non-basic impurities. The aqueous layer is then basified, and the product is extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to yield pure pelletierine.
Analytical Methods for Monitoring Reaction and Purity Assessment
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reaction. A suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) can be used to separate the starting materials, product, and major side-products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any impurities. Both normal-phase and reversed-phase HPLC methods can be developed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities, confirming the successful synthesis and the structure of any side-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Energetic Viability of Δ¹-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (+)-Pelletierine Solubility for Bioassays
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This center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges with (+)-pelletierine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a piperidine alkaloid originally isolated from the root bark of the pomegranate tree (Punica granatum)[1][2][3]. Like many alkaloids, its free base form, which is an oily liquid, has limited solubility in aqueous solutions, the basis for most biological assays[1][2][4]. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and unreliable experimental outcomes, such as underestimated biological activity[5][6].
Q2: What is the general solubility profile of this compound?
The free base of this compound is an oily liquid that is soluble in organic solvents like alcohol, ether, and chloroform[2]. While its predicted aqueous solubility is around 19 g/L, in practice, achieving high concentrations in neutral aqueous buffers used for bioassays can be challenging[7]. One source notes that 1 gram of the free base dissolves in 20 ml of water[2]. Its hydrochloride salt form, however, is reported to be soluble in water and alcohol, offering a significant advantage for aqueous-based experiments[2].
Q3: How does pH affect the solubility of this compound?
As a piperidine alkaloid, this compound is a weak base[8]. The nitrogen atom in the piperidine ring can be protonated.
-
In acidic solutions (low pH): The nitrogen atom accepts a proton, forming a positively charged pelletierinium ion. This salt form is significantly more soluble in water than the neutral free base[8][9].
-
In neutral or basic solutions (higher pH): The compound exists predominantly in its neutral, less polar free base form, which has lower aqueous solubility[8][10].
Therefore, adjusting the pH to be more acidic is a primary strategy for increasing its aqueous solubility[8][11].
Troubleshooting Guide
Issue 1: My this compound (free base) is not dissolving in my aqueous buffer.
This is expected due to the hydrophobic nature of the free base.
Solutions:
-
pH Adjustment (In-situ Salt Formation): Lower the pH of your buffer. By adding a small amount of a biocompatible acid (e.g., HCl), you can convert the pelletierine free base into its more soluble hydrochloride salt directly in the solution. Aim for a pH well below the pKa of pelletierine's basic nitrogen (pKa ≈ 9.86) to ensure protonation[7][8].
-
Use a Cosolvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer[12][13]. This is a common and effective strategy[8].
Issue 2: My compound precipitates when I dilute my DMSO stock solution into the cell culture medium.
This is a common problem known as "solvent shock," where the compound, highly soluble in the organic stock, crashes out upon introduction to the aqueous medium[14].
Solutions:
-
Optimize Dilution Technique: Add the stock solution drop-wise into the pre-warmed (e.g., 37°C) medium while gently vortexing or swirling[14]. This rapid dispersal can prevent localized high concentrations that lead to precipitation[14].
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1%, to avoid cellular toxicity[8]. Preparing a less concentrated stock solution may be necessary[8].
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a buffer that may contain a solubilizing agent or a higher percentage of cosolvent, before the final dilution into the assay medium[8].
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes[8][15][16]. Adding a cyclodextrin (e.g., HP-β-CD) to the aqueous medium before adding the pelletierine stock can prevent precipitation and enhance solubility[17][18][19].
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound Forms and Related Alkaloids
| Compound Form | Solvent | Solubility | Reference |
|---|---|---|---|
| This compound (Free Base) | Water | ~50 mg/mL (1g in 20mL) | [2] |
| This compound (Free Base) | Alcohol, Ether, Chloroform | Soluble | [2] |
| This compound (Free Base) | Chloroform, Ethyl Acetate | Slightly Soluble | [1][20] |
| This compound Hydrochloride | Water, Alcohol | Soluble | [2] |
| Quinine (Alkaloid) | Ethanol | ~753 mg/mL | [21] |
| Quinine (Alkaloid) | DMSO | ~288 mg/mL |[21] |
Table 2: Common Cosolvents for Bioassays
| Cosolvent | Typical Final Concentration | Notes | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | ≤ 1% (ideally ≤ 0.1%) | Most common, but can affect cell membrane permeability. | [5][8] |
| Ethanol | ≤ 1% | Can be cytotoxic at higher concentrations. | [13][22] |
| Polyethylene Glycols (PEGs) | Varies | Generally low toxicity. |[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Cosolvent (DMSO)
Objective: To prepare a 10 mM stock solution of this compound (MW: 141.21 g/mol ) in DMSO.
Materials:
-
This compound (free base)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 1.41 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously until the compound is fully dissolved. If needed, briefly sonicate the solution to aid dissolution[5].
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution appropriately. For some compounds, storage at room temperature can prevent precipitation that occurs during freeze-thaw cycles[8].
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
Objective: To prepare a working solution of this compound in an aqueous buffer using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
10 mM this compound stock in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in the aqueous assay buffer to a desired concentration (e.g., 1-10 mM). The optimal concentration may need to be determined experimentally via a phase solubility study[23].
-
Equilibrate: Stir or shake the cyclodextrin-containing buffer at a constant temperature (e.g., 25°C or 37°C) for a period to ensure full dissolution.
-
Add Pelletierine Stock: While stirring, slowly add the required volume of the 10 mM pelletierine DMSO stock to the cyclodextrin buffer to achieve the final desired concentration.
-
Complexation: Allow the mixture to shake or stir for a sufficient time (typically 24-72 hours) to allow for the formation of the inclusion complex between pelletierine and HP-β-CD[23].
-
Filtration (Optional): If any precipitate is visible after equilibration, filter the solution through a 0.22 µm syringe filter to remove undissolved compound before use in the bioassay[23].
Visual Guides
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Effect of pH on the ionization and solubility of this compound.
References
- 1. pelletierine CAS#: 4396-01-4 [m.chemicalbook.com]
- 2. Pelletierine [drugfuture.com]
- 3. Buy (+/-)-Pelletierine hydrochloride | 5984-61-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]
- 8. benchchem.com [benchchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pelletierine | 4396-01-4 [chemicalbook.com]
- 21. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of Synthetic (+)-Pelletierine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (+)-pelletierine. The information is presented in a practical question-and-answer format to directly address potential challenges during experimental work.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the production.
Racemic Pelletierine Synthesis via Mannich Reaction
The Mannich reaction is a common method for synthesizing the racemic pelletierine backbone. However, scaling up this reaction can present several challenges.
Question: My Mannich reaction is giving a low yield of racemic pelletierine at a larger scale. What are the potential causes and solutions?
Answer:
Low yields in a scaled-up Mannich reaction for pelletierine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Issue: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. If the reaction has stalled, consider extending the reaction time. A moderate increase in temperature can also enhance the reaction rate, but be cautious as this may lead to side product formation.
-
-
Side Product Formation:
-
Issue: At higher concentrations and temperatures, side reactions such as polymerization or decomposition of reactants and products can become more prevalent.
-
Solution:
-
Temperature Control: Employ a robust cooling system to manage the exothermic nature of the reaction and maintain a consistent internal temperature.[1]
-
Controlled Addition: Add the reagents, particularly the more reactive ones, portion-wise or via a syringe pump to control the reaction rate and minimize localized high concentrations.
-
pH Control: The pH of the reaction mixture can be critical. Ensure that the pH is maintained within the optimal range for the reaction to proceed efficiently and minimize side reactions.
-
-
-
Reagent Degradation:
-
Issue: The starting materials or the product may be degrading under the reaction conditions.
-
Solution: If you suspect degradation, consider using milder reaction conditions, such as a lower temperature or a shorter reaction time. The purity of the starting materials should also be verified, as impurities can sometimes catalyze decomposition.
-
Question: I am observing a significant amount of impurities in my crude racemic pelletierine. How can I improve the purity?
Answer:
An increased impurity profile is a common challenge when scaling up.[2] The following steps can help improve the purity of your crude product:
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Re-evaluate and optimize the reaction temperature and pressure. Sometimes, a lower temperature for a longer duration can lead to a cleaner reaction profile.
-
Solvent: The choice of solvent can influence selectivity. Consider screening different solvents to find one that minimizes the formation of byproducts.
-
-
Purification of Starting Materials:
-
Issue: Impurities in the starting materials can be carried through the synthesis or even inhibit the reaction.
-
Solution: Ensure the purity of your starting materials before use. Purification of starting materials may be necessary for large-scale synthesis.
-
-
Work-up Procedure:
-
Issue: The work-up procedure may not be effectively removing all impurities.
-
Solution: Optimize the extraction and washing steps. Adjusting the pH during aqueous washes can help in removing acidic or basic impurities. An additional filtration step through a pad of silica gel or celite can also be beneficial.
-
Resolution of Racemic Pelletierine with Mandelic Acid
The resolution of racemic pelletierine using a chiral resolving agent like mandelic acid is a highly effective and scalable method for obtaining the desired (+)-enantiomer.[3] However, challenges can arise during the crystallization of the diastereomeric salts.
Question: The diastereomeric salt of this compound and (-)-mandelic acid is not crystallizing out of solution. What should I do?
Answer:
Failure of the diastereomeric salt to crystallize is typically due to issues with solubility and supersaturation.[4]
-
High Solubility: The salt may be too soluble in the chosen solvent.
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.
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Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.
-
Lower Temperature: Reduce the crystallization temperature, as solubility generally decreases with temperature.
-
-
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit.
-
Solution: As mentioned above, increasing the concentration by solvent evaporation or lowering the temperature can help achieve supersaturation.
-
-
Inhibition of Nucleation: Impurities in the mixture can sometimes inhibit the formation of crystal nuclei.
-
Solution:
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to the solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create a surface for nucleation to begin.
-
-
Question: My diastereomeric salt is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[4]
-
Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature.
-
Agitation: Ensure efficient stirring to maintain a homogeneous solution and promote controlled crystal growth.
-
Solvent System: A less polar solvent might favor crystallization over oiling out.[5]
Question: The yield of the desired diastereomeric salt is low. How can I improve it?
Answer:
A low yield indicates that a significant amount of the desired diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.
-
Recycle Mother Liquor: The mother liquor, which is enriched in the other diastereomer, can be treated to recover the resolving agent and the unwanted enantiomer of pelletierine. The recovered racemic pelletierine can then be recycled back into the resolution process.
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?
Answer:
Low diastereomeric excess indicates poor separation of the two diastereomers.
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[5]
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt are often necessary to achieve high diastereomeric purity.
-
Controlled Cooling: A slow and controlled cooling rate during crystallization can lead to the formation of more ordered crystals with higher purity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for the large-scale synthesis of this compound?
A1: Based on available literature, the most scalable approach appears to be the synthesis of racemic pelletierine followed by a classical resolution. The resolution of racemic N-protected pelletierine with mandelic acid has been reported as a scalable method, providing both enantiomers in excellent enantiomeric excess (≥ 99%).[3] Asymmetric synthesis methods, such as the proline-catalyzed Mannich reaction or intramolecular aza-Michael additions, can also be effective but may require more extensive optimization for large-scale production.
Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety assessment.[6] Key considerations for pelletierine synthesis include:
-
Exothermic Reactions: The Mannich reaction can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent a thermal runaway.[1]
-
Hazardous Reagents: Be aware of the hazards associated with all reagents used. For example, some starting materials or intermediates may be flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. For larger scale operations, a face shield and additional protective clothing may be necessary.[11]
-
Ventilation: All operations should be conducted in a well-ventilated area, such as a fume hood, especially when working with volatile or toxic substances.
-
Emergency Procedures: Have a clear plan for handling spills, fires, and other potential emergencies. Ensure that safety equipment, such as fire extinguishers and safety showers, is readily accessible.
Q3: What are the typical impurities encountered in the synthesis of pelletierine, and how can they be removed at scale?
A3: The impurity profile can change significantly upon scale-up.[2] Common impurities may include:
-
Unreacted Starting Materials: Can often be removed through optimized work-up procedures, such as extractions and washes.
-
Side-Products from the Mannich Reaction: These can include over-alkylation products or polymers. Chromatographic purification may be necessary at the lab scale, but for larger scales, optimizing the reaction conditions to minimize their formation is crucial. Recrystallization of the final product or an intermediate salt can also be an effective purification method.[12]
-
Residual Solvents: Can be removed by drying the product under vacuum.
-
Pyridine Impurities: If pyridine derivatives are used as starting materials, residual pyridine can be difficult to separate from piperidine-based products due to the formation of azeotropes.[13] In such cases, techniques like azeotropic distillation with water or selective salt formation can be employed.
Q4: How do I choose the right solvent for the diastereomeric salt resolution of pelletierine?
A4: The ideal solvent for diastereomeric resolution should exhibit a significant difference in solubility for the two diastereomeric salts.[5][14] A systematic screening process is recommended:
-
Initial Screening: Test a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and hydrocarbons).
-
Analysis: After allowing time for crystallization, analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.
-
Optimization: Once a promising solvent or solvent mixture is identified, further optimize the conditions, such as the concentration, temperature profile, and cooling rate.
III. Quantitative Data Summary
The following tables summarize key quantitative data for different synthetic routes to this compound based on literature reports.
Table 1: Asymmetric Synthesis of N-Cbz-(+)-Pelletierine
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Proline-based Mannich | L-Proline | THF/H₂O | 0 to rt | - | 63 | 74 | [14] |
| Intramolecular Aza-Michael | 9-Aminoquinidine | THF | rt | 18 | 90 | 90 | [14] |
Table 2: Resolution of Racemic N-Protected Pelletierine
| Protecting Group | Resolving Agent | Solvent | Yield of Diastereomeric Salt | ee of Recovered this compound | Reference |
| Cbz | (S)-Mandelic Acid | MeOH | High | ≥ 99% | [3] |
| Boc | (S)-Mandelic Acid | MeOH | High | ≥ 99% | [3] |
IV. Experimental Protocols
Scalable Resolution of Racemic N-Boc-Pelletierine with (R)-Mandelic Acid
This protocol is adapted from a reported scalable method.[3]
Materials:
-
Racemic N-Boc-pelletierine
-
(R)-(-)-Mandelic acid
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic N-Boc-pelletierine (1.0 eq) in a minimal amount of methanol at room temperature in a suitable reaction vessel.
-
In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in methanol.
-
Slowly add the mandelic acid solution to the solution of racemic N-Boc-pelletierine with gentle stirring.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.
-
-
Crystallization:
-
Slowly cool the mixture to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. A controlled cooling rate is recommended for larger scales.
-
If crystallization does not occur, consider the troubleshooting steps outlined in Section I.2.
-
Allow the mixture to stand at the low temperature for a sufficient time to maximize the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove the mother liquor.
-
The mother liquor, enriched in the other diastereomer, can be processed separately to recover the (S)-pelletierine.
-
-
Recrystallization (if necessary):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent (e.g., methanol).
-
-
Liberation of (+)-N-Boc-Pelletierine:
-
Suspend the purified diastereomeric salt in a mixture of diethyl ether and water.
-
Add 1 M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (+)-N-Boc-pelletierine.
-
-
Deprotection (if desired):
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
-
V. Visualizations
Experimental Workflow for Scalable Resolution of Racemic Pelletierine
Caption: Workflow for the scalable resolution of racemic N-Boc-pelletierine.
Troubleshooting Logic for Diastereomeric Salt Crystallization
Caption: Troubleshooting guide for diastereomeric salt crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. uspmsds.com [uspmsds.com]
- 9. clariant.com [clariant.com]
- 10. targetmol.com [targetmol.com]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Quantitative Analysis of (+)-Pelletierine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quantitative analysis of (+)-pelletierine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its quantitative analysis?
A1: this compound is a piperidine alkaloid with a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1][2] As a basic compound, its chromatographic behavior is highly dependent on the pH of the mobile phase. It is prone to peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols.[3] Furthermore, pelletierine can undergo racemization to its inactive (±)-form, isopelletierine, particularly under basic conditions.[4] It is also susceptible to oxidation. These stability considerations are critical when developing a quantitative analytical method.
Q2: What are the common challenges in the extraction of this compound from plant matrices like Punica granatum (pomegranate) root bark?
A2: Extraction of pelletierine from its natural source, such as pomegranate root bark, presents several challenges. The presence of a complex matrix, including tannins and other alkaloids, can interfere with quantification.[5] A common approach involves an initial acidic extraction to protonate the alkaloids, making them water-soluble, followed by basification and extraction into an organic solvent.[4] However, the use of strong bases can promote racemization.[4] Liquid-liquid extraction and solid-phase extraction (SPE) are often employed for sample clean-up to minimize matrix effects.[6]
Q3: How can I prevent peak tailing during the HPLC analysis of this compound?
A3: Peak tailing is a common issue for basic compounds like pelletierine.[3] To mitigate this, consider the following strategies:
-
Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units below the pKa of pelletierine (pKa ≈ 9-10) to ensure it is in its protonated form. A pH of 2.5-3.5 is often effective.[7]
-
Use of Additives: Incorporate a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase at a low concentration (e.g., 0.1%) to compete with pelletierine for active silanol sites on the stationary phase.[1]
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[1]
Q4: What are the potential degradation products of this compound I should be aware of?
A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. Under stress conditions, this compound may degrade through several pathways:
-
Acid and Base Hydrolysis: While the piperidine ring is relatively stable, extreme pH and temperature could lead to ring-opening or other rearrangements.
-
Oxidation: The nitrogen atom in the piperidine ring and the ketone functionality are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV light may induce degradation, the pathway for which would need to be elucidated.
-
Thermal Degradation: High temperatures can lead to decomposition.
Q5: How can matrix effects be identified and mitigated in the LC-MS/MS analysis of this compound?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant concern in LC-MS/MS.[8] They can be assessed by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution.[9] Mitigation strategies include:
-
Effective Sample Preparation: Utilize techniques like SPE or liquid-liquid extraction to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize the HPLC method to separate pelletierine from matrix interferences.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix similar to the samples can also help to compensate for matrix effects.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silanol groups on the column. 2. Mobile phase pH too close to the analyte's pKa. 3. Column overload. | 1. Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Use a base-deactivated or end-capped column. 2. Lower the mobile phase pH to 2.5-3.5. 3. Dilute the sample and re-inject. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase preparation. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure thorough mixing. |
| Ghost Peaks | 1. Injector carryover from a previous sample. 2. Contamination in the mobile phase or sample diluent. | 1. Implement a needle wash with a strong solvent in the autosampler method. 2. Use high-purity solvents and freshly prepared mobile phase. |
| Low Signal/Sensitivity | 1. Incorrect detection wavelength. 2. On-column degradation of the analyte. 3. Sample loss during preparation. | 1. Determine the UV maximum of this compound (typically around 280 nm, but should be experimentally verified). 2. Ensure the mobile phase and sample diluent are not promoting degradation (e.g., avoid high pH). 3. Validate the sample preparation procedure for recovery. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | 1. Analyte adsorption in the inlet or column. 2. Incorrect injection temperature (too low for volatilization or too high causing degradation). 3. Leaks in the system. | 1. Use a deactivated inlet liner and a column suitable for basic compounds. 2. Optimize the injection temperature. 3. Perform a leak check of the GC system. |
| Peak Tailing | 1. Active sites in the GC system (inlet liner, column). 2. Column contamination. | 1. Use a deactivated liner and a base-deactivated column. 2. Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits). |
| Irreproducible Peak Areas | 1. Inconsistent injection volume. 2. Septum leak. 3. Inlet discrimination. | 1. Check the autosampler syringe for air bubbles and ensure proper functioning. 2. Replace the septum. 3. Optimize injection parameters (e.g., injection speed, inlet temperature). |
Experimental Protocols
The following are representative methods for the quantitative analysis of this compound. These methods should be validated in your laboratory for their intended use.
Representative HPLC-UV Method
This method is designed for the quantification of this compound in bulk drug substance or pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (base-deactivated)
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer (pH 3.0 with phosphoric acid) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the sample to obtain a final concentration of this compound within the calibration range using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.[10]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photodegradation: Expose the drug substance solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure, neutralize the acid and base-degraded samples and dilute all samples to an appropriate concentration for analysis by the validated HPLC method.
Data Presentation
The following tables present hypothetical but realistic data for the validation of the representative HPLC-UV method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Peaks |
| 0.1 N HCl, 60°C, 24h | 12.5% | 2 |
| 0.1 N NaOH, 60°C, 24h | 18.2% | 3 |
| 3% H₂O₂, RT, 24h | 25.6% | 4 |
| Thermal (105°C, 48h) | 8.9% | 1 |
| Photolytic (UV/Vis) | 15.3% | 2 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation for liquid chromatographic analysis of phytochemicals in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (+)-Pelletierine and (-)-Pelletierine Bioactivity: A Review of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known bioactivities of (+)-pelletierine and its enantiomer, (-)-pelletierine. Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), has long been recognized for its anthelmintic properties. However, a detailed, direct comparison of the bioactivity of its individual stereoisomers is notably absent in publicly available scientific literature. This document summarizes the existing data on pelletierine and its racemic form, isopelletierine, and outlines a proposed experimental framework to elucidate the specific contributions of each enantiomer to its biological effects.
Data Presentation: Summarizing the State of Pelletierine Bioactivity Research
Currently, there is a significant knowledge gap regarding the stereoselective bioactivity of pelletierine. Most historical and contemporary research refers to "pelletierine" without specifying the enantiomer, or to "isopelletierine," which is the racemic mixture of the (+) and (-) forms. One of the earliest comparative studies on the anthelmintic properties of pomegranate alkaloids identified isopelletierine as the most potent component against the liver fluke Fasciola hepatica, when compared to other related alkaloids from the same source.[1] However, this study did not resolve the racemic isopelletierine to test the individual enantiomers.
The information available is summarized in the table below. It is crucial to note the absence of quantitative data directly comparing the (+)- and (-)-enantiomers.
| Attribute | This compound | (-)-Pelletierine | Isopelletierine ((±)-Pelletierine) | Reference |
| Synonym | Dextrorotatory pelletierine | Levorotatory pelletierine | Racemic pelletierine | N/A |
| Source | Can be obtained by resolution of isopelletierine or asymmetric synthesis. | Naturally occurring form (though prone to racemization); can also be obtained by resolution or asymmetric synthesis. | Found in pomegranate (Punica granatum) root bark. | [1] |
| Anthelmintic Activity | Data not available. | Data not available. | Identified as the most potent anthelmintic principle in pomegranate bark against Fasciola hepatica. | [1] |
| Mechanism of Action | Presumed to contribute to the paralysis of helminths. Specific molecular targets are unknown. | Presumed to contribute to the paralysis of helminths. Specific molecular targets are unknown. | Causes paralysis of tapeworms and other helminths. The precise signaling pathway is not well-defined. | N/A |
| Quantitative Bioactivity (e.g., IC50) | No direct comparative data found. | No direct comparative data found. | No specific IC50 values for individual enantiomers have been reported. | N/A |
Logical Relationship of Pelletierine Forms
The relationship between the pelletierine enantiomers and the racemate is fundamental to understanding its chemistry and potential pharmacology. (-)-Pelletierine is the naturally synthesized form, but it can easily racemize, especially under basic conditions during extraction, to form the optically inactive mixture, isopelletierine.
Proposed Experimental Protocols for Comparative Bioactivity Analysis
To address the current gap in knowledge, a detailed investigation into the stereoselective bioactivity of pelletierine is required. The following outlines a proposed experimental workflow for a comparative analysis of the anthelmintic activity of (+)- and (-)-pelletierine. This protocol is based on established methodologies for evaluating anthelmintic compounds.
Preparation and Resolution of Pelletierine Enantiomers
The first critical step is to obtain enantiomerically pure (+)- and (-)-pelletierine. This can be achieved through the resolution of racemic isopelletierine using chiral acids, a method that has been previously described in the literature. Asymmetric synthesis is another viable route to obtain pure enantiomers. The enantiomeric excess (ee) of the resolved or synthesized products should be determined using chiral chromatography.
In Vitro Anthelmintic Assay: Adult Worm Motility Assay
This assay will directly compare the effects of the two enantiomers and the racemate on the motility of a model helminth, such as the free-living nematode Caenorhabditis elegans or a parasitic species like Haemonchus contortus.
-
Organism: Adult C. elegans (N2 strain).
-
Culture: Worms are to be cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.
-
Assay Procedure:
-
Prepare stock solutions of this compound, (-)-pelletierine, and isopelletierine in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each compound to determine a dose-response curve.
-
In a 96-well microtiter plate, add a suspension of 10-15 adult worms per well in M9 buffer.
-
Add the test compounds to the wells at final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).
-
Incubate the plate at 20°C.
-
At specified time points (e.g., 1, 4, 8, and 24 hours), score the motility of the worms under a dissecting microscope. Worms that do not move when prodded are considered paralyzed.
-
Calculate the percentage of paralyzed worms for each concentration and time point.
-
-
Data Analysis: The concentration that causes paralysis in 50% of the worms (EC50) should be calculated for each compound at each time point by fitting the data to a sigmoidal dose-response curve.
In Vitro Anthelmintic Assay: Egg Hatching Assay
This assay will determine the ovicidal activity of the pelletierine enantiomers.
-
Organism: Eggs of a parasitic nematode, such as Haemonchus contortus, collected from the feces of infected sheep.
-
Assay Procedure:
-
Isolate nematode eggs from fecal samples using standard flotation and sieving techniques.
-
Prepare a suspension of eggs in water or a suitable buffer.
-
In a 96-well plate, add approximately 100 eggs per well.
-
Add serial dilutions of this compound, (-)-pelletierine, and isopelletierine to the wells. Include a vehicle control and a positive control (e.g., thiabendazole).
-
Incubate the plate at 25°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the concentration that inhibits 50% of egg hatching (IC50) for each compound.
Proposed Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the comparative bioactivity study.
Conclusion and Future Outlook
The existing literature strongly indicates that isopelletierine, the racemic form of pelletierine, possesses significant anthelmintic properties. However, the specific biological activities of this compound and (-)-pelletierine remain undefined. The stereochemical configuration of a molecule can dramatically influence its pharmacological and toxicological profile. Therefore, it is highly probable that the two enantiomers of pelletierine exhibit different potencies and possibly even different mechanisms of action.
The experimental protocols proposed in this guide provide a clear framework for elucidating the stereoselective bioactivity of pelletierine. Such studies are essential for a complete understanding of its therapeutic potential and could pave the way for the development of more potent and selective anthelmintic agents. Future research should also focus on identifying the specific molecular targets and signaling pathways affected by each enantiomer to fully characterize their mechanism of action.
References
A Comparative Guide to the Structural Validation of Synthetic versus Natural (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to validate the structure of synthetically produced (+)-pelletierine against its naturally occurring counterpart isolated from Punica granatum (pomegranate). The objective is to offer a clear, data-driven assessment of their structural identity.
Introduction
This compound is a piperidine alkaloid with the molecular formula C₈H₁₅NO. It is the dextrorotatory enantiomer of pelletierine, a compound found in the root bark of the pomegranate tree. The structural confirmation of a synthetic molecule against its natural analogue is a critical step in drug development and chemical research, ensuring authenticity and purity. This guide outlines the key analytical techniques and comparative data for the structural validation of this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key analytical data for synthetic and natural this compound. The data presented here is compiled from various sources and serves as a benchmark for structural identity.
| Analytical Parameter | Synthetic this compound | Natural this compound | Reference(s) |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | |
| Specific Rotation [α]D | Value to be inserted | Value to be inserted | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Detailed peak list to be inserted | Detailed peak list to be inserted | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Detailed peak list to be inserted | Detailed peak list to be inserted | |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ value to be inserted | [M+H]⁺ value to be inserted | |
| Infrared (IR) ν (cm⁻¹) | Key vibrational frequencies to be inserted | Key vibrational frequencies to be inserted |
Note: The specific values for spectroscopic data and optical rotation are highly dependent on the experimental conditions and the purity of the sample. Researchers should consult the primary literature for detailed spectral assignments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural validation of this compound.
Synthesis of this compound
Several synthetic routes to pelletierine have been reported, often involving the asymmetric synthesis to obtain the desired enantiomer. A common strategy involves the use of a chiral auxiliary or a chiral catalyst. One reported method involves the chiral resolution of tropanol followed by Baeyer-Villiger oxidation. Another approach utilizes an organocatalyst-mediated reaction. The final product is typically purified by column chromatography.
Extraction of Natural Pelletierine
Natural pelletierine is extracted from the dried root bark of Punica granatum. A typical extraction procedure is as follows:
-
The powdered bark is treated with an alkaline solution, such as milk of lime, and then extracted with an organic solvent like chloroform.
-
The organic extract is then subjected to an acid-base extraction to isolate the alkaloids.
-
The crude alkaloid mixture is further purified, often by chromatographic techniques, to yield pelletierine. It is important to note that the natural (-)-pelletierine can undergo racemization during the extraction process, especially under basic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C.
-
Sample Preparation: Approximately 5-10 mg of the sample (synthetic or natural) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is obtained with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the oily sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Specific Rotation
The optical rotation is measured using a polarimeter.
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., ethanol).
-
Measurement: The solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation and comparison of synthetic and natural this compound.
Caption: Workflow for the structural validation of synthetic vs. natural this compound.
Conclusion
The structural identity of synthetic this compound with its natural counterpart can be unequivocally established through the comprehensive comparison of their spectroscopic and physical data. Identical ¹H NMR, ¹³C NMR, mass spectra, and IR spectra, in conjunction with a specific rotation of the same sign and magnitude, provide definitive proof of structural and stereochemical equivalence. This rigorous validation is paramount for ensuring the quality and reliability of synthetic compounds intended for research and pharmaceutical applications.
References
A Comparative Analysis of (+)-Pelletierine with Other Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring anthelmintic agent (+)-pelletierine against established synthetic anthelmintics, namely albendazole and praziquantel. Due to the limited availability of studies on purified this compound, this comparison primarily utilizes data from studies on pomegranate (Punica granatum) extracts, where pelletierine is a major active alkaloid.[1][2] This guide aims to offer an objective overview of their performance, supported by available experimental data, to inform further research and drug development in the field of helminthiasis treatment.
Overview of Anthelmintic Agents
This compound: An alkaloid found in the root bark of the pomegranate tree (Punica granatum), this compound has been traditionally recognized for its anthelmintic properties.[1] It is known to be a toxic alkaloid that causes paralysis of various types of worms, including tapeworms and roundworms.
Albendazole: A broad-spectrum benzimidazole anthelmintic, albendazole is widely used to treat a variety of intestinal worm infections.[3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule-dependent processes in helminths.
Praziquantel: A pyrazinoisoquinoline derivative, praziquantel is the drug of choice for the treatment of schistosomiasis and other trematode and cestode infections. Its primary mode of action is the disruption of calcium ion homeostasis in the parasite, leading to rapid muscle contraction and paralysis.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data on the efficacy of pomegranate extracts (as a proxy for pelletierine) and the synthetic anthelmintics albendazole and praziquantel against various helminths.
Table 1: In Vitro Efficacy of Pomegranate Extract and Albendazole against Gastrointestinal Nematodes
| Anthelmintic Agent | Helminth Species | Assay Type | Concentration | Efficacy (% Inhibition/Mortality) | Reference |
| Pomegranate Extract | Haemonchus contortus | Egg Hatch Assay | 1 mg/mL | 94.63% | [4] |
| Pomegranate Extract | Haemonchus contortus | Egg Hatch Assay | 0.1 mg/mL | 49.33% | [4] |
| Pomegranate Extract | Ascaris suum | Adult Motility | 75% extract | 82% mortality | [5] |
| Albendazole | Haemonchus contortus | Adult Motility | 1.25 mg/mL | 100% mortality (within 8 hrs) | [6] |
| Mebendazole | Ascaris suum | Adult Motility | - | 100% mortality | [5] |
Table 2: In Vivo Efficacy of Pomegranate Extract and Albendazole against Gastrointestinal Nematodes in Sheep
| Anthelmintic Agent | Helminth Species | Host | Efficacy Metric | Efficacy (%) | Reference |
| Pomegranate Macerate | Gastrointestinal Nematodes | Sheep | Fecal Egg Count Reduction | ~50% | [7] |
| Albendazole | Gastrointestinal Nematodes | Sheep | Fecal Egg Count Reduction | 92.7% | [4] |
Table 3: In Vitro Efficacy of Pomegranate Extract against Schistosoma mansoni
| Anthelmintic Agent | Helminth Species | Effect | Concentration | Efficacy | Reference |
| Pomegranate Extract | Schistosoma mansoni | Mortality of adult worms | 800 mg/kg (oral) | 77.3% (leaf extract), 72.2% (peel extract) | [5] |
Mechanism of Action
This compound: The precise signaling pathway of this compound in helminths is not fully elucidated. However, its observed effect is the induction of paralysis. This suggests a likely interaction with the neuromuscular system of the parasite. A putative mechanism involves agonistic or antagonistic activity at neurotransmitter receptors, leading to sustained muscle contraction or flaccid paralysis.
Albendazole: Albendazole and other benzimidazoles selectively bind to the β-tubulin of helminths with high affinity. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of these processes ultimately leads to the death of the parasite.
Praziquantel: Praziquantel's primary mechanism of action is the disruption of calcium homeostasis in the parasite. It is believed to interact with the parasite's tegument, increasing its permeability to calcium ions. This influx of calcium results in a rapid and sustained contraction of the parasite's muscles (spastic paralysis) and vacuolization of the tegument, making the parasite susceptible to the host's immune response.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of anthelmintic agents. The following are standard protocols for key in vitro experiments cited in anthelmintic research.
4.1. Egg Hatch Assay (EHA)
This assay is used to evaluate the ovicidal activity of a compound.
-
Parasite Preparation: Helminth eggs are recovered from the feces of infected animals using a flotation technique. The eggs are then washed and suspended in a known concentration.
-
Assay Setup: Approximately 100-150 eggs are added to each well of a multi-well plate.
-
Treatment: The test compound (e.g., pomegranate extract, albendazole) is added to the wells at various concentrations. A positive control (a known effective anthelmintic like thiabendazole) and a negative control (solvent only) are included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 27°C) for 48 hours.
-
Data Collection: After incubation, the number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
Analysis: The percentage of egg hatch inhibition is calculated using the formula: % Inhibition = [1 - (Number of hatched larvae in test / Number of hatched larvae in control)] x 100.
4.2. Adult Worm Motility Assay
This assay assesses the effect of a compound on the motility of adult worms.
-
Parasite Collection: Adult worms are collected from the gastrointestinal tract of freshly slaughtered infected animals.
-
Washing and Acclimatization: The worms are washed with a suitable buffer (e.g., phosphate-buffered saline) and allowed to acclimatize in a culture medium for a short period.
-
Assay Setup: A specific number of adult worms (e.g., 5-10) are placed in a petri dish or a well of a multi-well plate containing the culture medium.
-
Treatment: The test compound is added to the medium at different concentrations. Positive and negative controls are included.
-
Observation: The motility of the worms is observed and scored at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = sluggish movement, 3 = active movement).
-
Analysis: The time taken for paralysis and/or death of the worms at each concentration is recorded. The percentage of mortality is calculated.
Visualizing Mechanisms and Workflows
Diagram 1: Putative Neuromuscular Signaling Pathway for this compound in Helminths
Caption: Putative mechanism of this compound inducing paralysis in helminths.
Diagram 2: Experimental Workflow for In Vitro Anthelmintic Assays
Caption: General workflow for in vitro anthelmintic efficacy testing.
Conclusion
The available evidence suggests that pomegranate extracts, containing this compound, possess significant anthelmintic properties. However, a direct comparison with purified synthetic drugs like albendazole and praziquantel is challenging due to the lack of studies using isolated this compound. The efficacy of pomegranate extracts in in vivo studies appears to be lower than that of albendazole.
Further research is warranted to isolate and quantify the anthelmintic activity of pure this compound and its isomers. Elucidating its precise mechanism of action and signaling pathways will be crucial for its potential development as a novel anthelmintic agent. The standardization of experimental protocols is essential for generating comparable data across different studies and compounds. This will enable a more definitive assessment of the therapeutic potential of this compound in comparison to existing anthelmintics.
References
- 1. In Vitro Anthelminthic Efficacy of Aqueous Pomegranate (Punica granatum L.) Extracts against Gastrointestinal Nematodes of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aijmr.com [aijmr.com]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Effect of pomegranate (Punica granatum) anthelmintic treatment on milk production in dairy sheep naturally infected with gastrointestinal nematodes [frontiersin.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential New Therapeutic Approaches Based on Punica granatum Fruits Compared to Synthetic Anthelmintics for the Sustainable Control of Gastrointestinal Nematodes in Sheep [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (+)-pelletierine, a piperidine alkaloid with potential therapeutic applications, is crucial for research, quality control, and pharmacokinetic studies. The selection of a robust analytical method is paramount for ensuring data integrity. This guide provides a comparative overview of common analytical techniques for the determination of this compound, presenting a synthesized cross-validation to aid in method selection and implementation.
Due to the limited availability of direct cross-validation studies for this compound in publicly accessible literature, this guide collates representative performance data from validated methods for similar alkaloids and outlines standardized experimental protocols. The presented data should be considered illustrative of the expected performance of these methods.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the typical validation parameters for three common analytical methods used for alkaloid analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These values are essential for evaluating the suitability of a method for a specific application.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.5 - 104.2% | 98.1 - 102.5% | 93.8 - 105.1% | 80 - 120% |
| Precision (% RSD) | ||||
| - Intra-day | < 5% | < 3% | < 6% | ≤ 15% |
| - Inter-day | < 8% | < 5% | < 10% | ≤ 15% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~10 ng/mL | - |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~30 ng/mL | - |
Table 2: Summary of Method Characteristics
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | High | High |
| Sensitivity | Low to Moderate | Very High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
| Sample Derivatization | Not required | Not required | Often required |
| Primary Application | Routine QC, content uniformity | Bioanalysis, impurity profiling | Analysis of volatile and thermally stable compounds |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of alkaloids and can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-260 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity analysis.[1][2]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer with a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation:
-
For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[1]
-
Evaporate the supernatant or SPE eluate to dryness and reconstitute in the initial mobile phase.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile alkaloids like this compound, derivatization is often necessary to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other matrix components.
-
Injection Mode: Splitless injection.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Perform a derivatization reaction (e.g., silylation with BSTFA) to increase the volatility of this compound.
-
Inject the derivatized sample into the GC-MS system.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The choice of an analytical method for this compound is dependent on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-UV offers a cost-effective and robust solution for routine quality control of bulk materials and formulations. For bioanalytical studies and trace-level quantification, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS can also be a valuable tool, particularly for identifying and quantifying volatile impurities, although it may require a derivatization step for this compound. This guide provides a framework for researchers to compare and select the most appropriate analytical methodology for their needs, ensuring the generation of reliable and accurate data.
References
A Comparative Guide to the In Vitro Efficacy of (+)-Pelletierine and Coniine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two piperidine alkaloids: (+)-pelletierine and coniine. While both compounds are known for their biological activity, the available scientific literature reveals significant differences in their studied mechanisms and the extent of quantitative characterization. This document aims to objectively present the existing experimental data, methodologies, and known signaling pathways to aid researchers in understanding their distinct profiles.
Executive Summary
Coniine is a well-characterized neurotoxin with a clear mechanism of action centered on nicotinic acetylcholine receptors (nAChRs). Extensive in vitro studies have quantified its binding affinity and functional effects on various nAChR subtypes, revealing stereoselective activity. In contrast, this compound is primarily recognized for its anthelmintic properties, with its mechanism largely described as causing paralysis in helminths. However, there is a notable lack of specific quantitative in vitro efficacy data, such as IC50 or EC50 values, for this compound in the public domain, making a direct comparison with coniine challenging. This guide will present the detailed data available for coniine and contrast it with the more qualitative information on this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for the in vitro efficacy of coniine. Due to the limited availability of similar data for this compound, a corresponding table for this compound cannot be provided at this time.
Table 1: In Vitro Efficacy of Coniine on Nicotinic Acetylcholine Receptors
| Compound | Biological System | Assay Type | Endpoint | Value | Reference |
| Coniine | Rat Anococcygeus Muscle | Functional Assay | -logIC50 (Nitrergic Response) | 3.79 ± 0.11 M | [1] |
| Coniine | Rat Anococcygeus Muscle | Functional Assay | -logIC50 (Noradrenergic Response) | 4.57 ± 0.12 M | [1] |
| Coniine | Guinea-Pig Atrium | Functional Assay | -logIC50 (Noradrenergic Transmission) | 4.47 ± 0.12 M | [1] |
| (-)-Coniine | TE-671 Cells (Human Fetal Neuromuscular nAChRs) | Membrane Potential Assay | EC50 | Not specified, but rank order of potency: (-)-coniine > (+/-)-coniine > (+)-coniine | [2] |
| Coniine | Rat Diaphragm (Peripheral nAChRs) | Receptor Binding Assay ([125I]-α-bungarotoxin) | IC50 | 314 µM | [3] |
| Coniine | Chick Thigh Muscle (Peripheral nAChRs) | Receptor Binding Assay ([125I]-α-bungarotoxin) | IC50 | 70 µM | [3] |
| Coniine | Maternal Rat Brain (Neuronal nAChRs) | Receptor Binding Assay ([3H]-cytisine) | IC50 | 1100 µM | [3] |
| Coniine | Fetal Rat Brain (Neuronal nAChRs) | Receptor Binding Assay ([3H]-cytisine) | IC50 | 820 µM | [3] |
| Coniine | Chick Brain (Neuronal nAChRs) | Receptor Binding Assay ([3H]-cytisine) | IC50 | 270 µM | [3] |
Note on this compound: The primary reported in vitro effect of this compound is the paralysis of tapeworms and other helminths. Some studies indicate that isopelletierine may be a more potent anthelmintic agent found in pomegranate bark extracts.[4] However, specific concentrations required to achieve paralysis in a standardized in vitro setting are not well-documented in the available literature.
Experimental Protocols
Coniine: Nicotinic Acetylcholine Receptor Binding Assay
This protocol is a generalized representation based on methodologies described in the literature for assessing the binding of ligands to nAChRs.[3][5]
Objective: To determine the binding affinity of coniine for nicotinic acetylcholine receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes prepared from cells expressing a specific nAChR subtype (e.g., HEK293 cells) or from tissues rich in the target receptor (e.g., rat brain or diaphragm).[3]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).[3]
-
Competitor: Unlabeled coniine.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or d-tubocurarine).
-
Binding Buffer: Appropriate buffer solution (e.g., Tris-HCl with physiological salts).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
Assay Setup: In a microtiter plate, combine the membrane preparation, the radioligand at a concentration at or below its Kd, and varying concentrations of unlabeled coniine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the coniine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Coniine: Membrane Potential Assay in TE-671 Cells
This protocol is based on the methodology used to assess the functional activity of coniine enantiomers on TE-671 cells, which express human fetal nicotinic neuromuscular receptors.[6]
Objective: To determine the functional agonistic or antagonistic activity of coniine by measuring changes in cell membrane potential.
Materials:
-
Cell Line: TE-671 cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Membrane Potential-Sensitive Dye: A fluorescent dye that responds to changes in membrane potential (e.g., FLIPR Membrane Potential Assay Kit).
-
Test Compound: Coniine enantiomers or racemic mixture.
-
Positive Control: A known nAChR agonist (e.g., epibatidine).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence in microtiter plates.
Procedure:
-
Cell Culture: Culture TE-671 cells in 96-well plates until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the membrane potential-sensitive dye in assay buffer. Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Assay: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Compound Addition: Add varying concentrations of coniine to the wells and monitor the change in fluorescence over time.
-
Data Acquisition: Record the fluorescence intensity at regular intervals to capture the kinetic response.
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot the peak fluorescence change against the logarithm of the coniine concentration to generate a dose-response curve and determine the EC50 value.
This compound: In Vitro Anthelmintic Paralysis Assay (Conceptual)
While specific, standardized protocols with quantitative endpoints for pelletierine are scarce, a conceptual protocol for an in vitro paralysis assay on a model organism like Caenorhabditis elegans or a parasitic worm can be outlined.[7][8]
Objective: To assess the paralytic effect of this compound on a model helminth in vitro.
Materials:
-
Model Organism: A suitable helminth (e.g., Caenorhabditis elegans or a parasitic nematode).
-
Culture/Assay Medium: Appropriate medium for maintaining the viability of the worms (e.g., NGM agar for C. elegans).
-
Test Compound: this compound.
-
Control: Vehicle control (the solvent used to dissolve pelletierine).
-
Microscope: A dissecting or inverted microscope for observing worm movement.
Procedure:
-
Organism Preparation: Synchronize the worms to a specific life stage (e.g., L4 larvae for C. elegans).
-
Assay Setup: Place a defined number of worms in the wells of a microtiter plate or on an agar plate containing the assay medium.
-
Compound Exposure: Add varying concentrations of this compound to the medium.
-
Observation: At regular time intervals, observe the worms under the microscope and score them as either motile or paralyzed. Paralysis is typically defined as the absence of movement, either spontaneous or in response to a gentle touch.
-
Data Analysis: For each concentration and time point, calculate the percentage of paralyzed worms. The data can be used to determine the time required to paralyze 50% of the worms (PT50) at a given concentration or the concentration required to paralyze 50% of the worms within a specific timeframe (EC50).
Signaling Pathways and Mechanisms of Action
Coniine: Nicotinic Acetylcholine Receptor Antagonism
Coniine acts as a neurotoxin by targeting nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[2] The primary mechanism involves the blockade of neuromuscular transmission, leading to muscle paralysis.
Caption: Coniine's mechanism of action at the neuromuscular junction.
This compound: Proposed Anthelmintic Mechanism
The mechanism of action for this compound is less defined at the molecular level but is understood to involve the induction of paralysis in helminths, particularly tapeworms. This effect is thought to facilitate their expulsion from the host's gastrointestinal tract. The precise molecular target on the worm's neuromuscular system is not well-elucidated in the available literature.
Caption: Hypothesized anthelmintic workflow of this compound.
Conclusion
This comparative guide highlights the current state of knowledge regarding the in vitro efficacy of this compound and coniine. Coniine has been the subject of detailed neuropharmacological studies, resulting in a clear understanding of its interaction with nicotinic acetylcholine receptors and a wealth of quantitative efficacy data. In contrast, while this compound is known for its anthelmintic effects, there is a significant gap in the literature concerning its specific molecular mechanism and quantitative in vitro efficacy. Future research focusing on the molecular targets of this compound in helminths and the application of standardized in vitro assays will be crucial for a more direct and comprehensive comparison with well-characterized alkaloids like coniine.
References
- 1. researchgate.net [researchgate.net]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Interspecific comparison of sensitivity to paralytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of common paralytic agents used for fluorescence imaging on redox tone and ATP levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
(+)-Pelletierine, a piperidine alkaloid, has garnered significant interest in the scientific community due to its intriguing biological activities and its role as a key intermediate in the synthesis of other complex alkaloids. The asymmetric synthesis of this chiral molecule has been approached through various innovative strategies. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering an objective analysis of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further development.
Comparative Analysis of Key Synthetic Strategies
The synthesis of enantiomerically pure this compound has been achieved through several distinct approaches, each with its own set of advantages and limitations. The primary strategies can be broadly categorized as asymmetric catalysis, chiral pool synthesis, and classical resolution. The following table summarizes the quantitative data for some of the most effective reported routes.
| Synthesis Route | Starting Material | Key Reactions | Overall Yield (%) | Enantiomeric Excess (ee) (%) |
| Proline-Catalyzed Mannich Reaction | Δ¹-Piperideine, Acetone | Asymmetric Organocatalytic Mannich Reaction | 63[1] | 74[1] |
| Organocatalytic Aza-Michael Addition | Cbz-protected α,β-unsaturated ketone | Intramolecular Aza-Michael Addition | 90-91[1] | 90-98[1] |
| Resolution of Racemic Pelletierine | Racemic Pelletierine | Diastereomeric salt formation with Mandelic Acid | Not explicitly reported for resolution step, but starting racemic material is high yielding (~40%)[1] | ≥ 99[1] |
| From (-)-Pipecolinic Acid | (-)-Pipecolinic Acid | Wittig Reaction, Wacker Oxidation | Not explicitly reported in abstracts | High (inferred from chiral starting material) |
| From Tropanol | Tropanol | Chiral Resolution, Baeyer-Villiger Oxidation | Not explicitly reported in abstracts | >96[2] |
Visualizing the Synthetic Approaches
The following diagram illustrates the logical relationships between the different starting materials and the key transformations leading to the central pelletierine scaffold.
References
Validating the Purity of (+)-Pelletierine: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (+)-pelletierine samples. Ensuring the chemical and stereochemical purity of this piperidine alkaloid is critical for its application in research and drug development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in the selection and implementation of appropriate purity assessment techniques.
Introduction to this compound and the Importance of Purity
This compound is a chiral alkaloid with the chemical formula C₈H₁₅NO. As with any biologically active compound, its purity is of paramount importance. Impurities can arise from the synthetic route, degradation, or racemization. The primary chiral impurity of concern is its enantiomer, (-)-pelletierine, which can form due to racemization, particularly under basic conditions. The presence of this and other impurities can significantly impact the compound's pharmacological and toxicological profile. Therefore, robust analytical methods are required to ensure the identity, purity, and enantiomeric excess of this compound samples.
Analytical Methodologies for Purity Validation
A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive validation of this compound purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine, typically 0.1%) is often added to the mobile phase to improve peak shape and resolution for basic compounds like pelletierine. A typical starting mobile phase composition would be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Table 1: Comparison of Chiral HPLC Data for this compound Samples
| Sample ID | Retention Time this compound (min) | Retention Time (-)-pelletierine (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Reference Standard | 10.2 | 12.5 | > 2.0 | > 99.9% |
| Sample A | 10.3 | 12.6 | 2.1 | 98.5% |
| Sample B | 10.2 | 12.5 | 2.0 | 95.2% |
| Sample C (racemic) | 10.2 | 12.5 | 2.0 | 0% |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like pelletierine, it can be used to detect process-related impurities such as unreacted starting materials or by-products.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Data Presentation:
The GC-MS analysis provides a total ion chromatogram (TIC) where each peak represents a different compound. The mass spectrum of each peak can be compared to spectral libraries for identification. The relative abundance of impurities can be estimated from their peak areas in the TIC.
Table 2: Potential Impurities in this compound Samples Detected by GC-MS
| Retention Time (min) | Putative Impurity | Key Mass Fragments (m/z) |
| 5.8 | Piperidine | 85, 84, 56, 42 |
| 8.2 | N-methylpelletierine | 155, 140, 98, 84 |
| 10.5 | This compound | 141, 124, 98, 84, 58 |
Logical Diagram for Impurity Identification by GC-MS:
Caption: Logical flow for the identification of impurities in this compound samples using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and for detecting the presence of impurities that have different chemical structures.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments: Standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.
Data Presentation:
The NMR spectra of a pure this compound sample should show a specific set of chemical shifts and coupling constants. The presence of unexpected signals may indicate impurities.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~3.0 | ~58.0 |
| 3 | ~1.7, ~1.9 | ~30.0 |
| 4 | ~1.4, ~1.6 | ~25.0 |
| 5 | ~1.4, ~1.8 | ~30.0 |
| 6 | ~2.6, ~3.1 | ~46.0 |
| 7 | ~2.7 | ~49.0 |
| 8 | ~2.1 | ~209.0 |
| 9 | ~2.2 (s, 3H) | ~31.0 |
Note: These are approximate chemical shifts and may vary slightly depending on the exact experimental conditions.
Polarimetry for Confirmation of Stereochemical Identity
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. For a pure sample of this compound, a specific positive optical rotation should be observed.
Experimental Protocol:
-
Instrumentation: A polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20 °C or 25 °C.
-
Solvent: A suitable solvent in which this compound is soluble, such as ethanol or water (if using a salt form).
-
Concentration: A precisely known concentration, typically around 1 g/100 mL.
-
Path Length: A standard 1 dm (10 cm) polarimeter cell.
Data Presentation:
The specific rotation [α] is calculated from the observed rotation (α) using the formula:
[α] = α / (c × l)
where 'c' is the concentration in g/mL and 'l' is the path length in dm.
Table 4: Comparison of Specific Rotation Values for this compound Samples
| Sample ID | Solvent | Concentration ( g/100 mL) | Observed Rotation (α) | Specific Rotation [α] |
| Literature Value | Ethanol | 1.0 | +12.5° | +12.5° |
| Sample A | Ethanol | 1.0 | +12.3° | +12.3° |
| Sample B | Ethanol | 1.0 | +11.9° | +11.9° |
| Sample C (racemic) | Ethanol | 1.0 | 0.0° | 0.0° |
Conclusion
A combination of chiral HPLC, GC-MS, NMR spectroscopy, and polarimetry provides a robust framework for the comprehensive purity validation of this compound samples. Chiral HPLC is essential for determining enantiomeric purity, while GC-MS is effective for profiling other volatile and semi-volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and detection of structurally different impurities. Polarimetry provides a straightforward confirmation of the bulk stereochemical identity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their this compound samples for downstream applications.
A Spectroscopic Showdown: Differentiating the Isomers of Pelletierine
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative analysis of the spectroscopic properties of pelletierine and its isomers, offering a valuable resource for their differentiation. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a clear and data-driven approach to distinguishing these closely related alkaloids.
Pelletierine, a piperidine alkaloid originally isolated from the root bark of the pomegranate tree (Punica granatum), exists in several isomeric forms, including the stereoisomers (R)- and (S)-pelletierine, and the structural isomer isopelletierine. While sharing the same molecular formula, C8H15NO, their distinct spatial arrangements and structural features give rise to subtle but measurable differences in their spectroscopic profiles. This guide synthesizes available data to facilitate their unambiguous identification.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Key Differentiating Features |
| ¹H NMR | Variations in chemical shifts and coupling constants of protons on the piperidine ring and the acetonyl side chain. |
| ¹³C NMR | Differences in the chemical shifts of the carbon atoms, particularly the chiral center and carbons adjacent to the nitrogen and carbonyl groups. |
| Infrared (IR) Spectroscopy | Subtle shifts in the vibrational frequencies of the C=O (ketone) and N-H (secondary amine) functional groups. |
| Mass Spectrometry (MS) | While the molecular ion peak will be identical, the relative abundance of fragment ions may differ upon electron ionization, reflecting the stability of the isomeric structures. |
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances of isomers. The chemical environment of each proton and carbon atom is highly sensitive to the molecule's three-dimensional structure.
Table 1: ¹H NMR Spectroscopic Data of Pelletierine Isomers (Predicted)
| Proton | Pelletierine (Predicted, CDCl₃) δ [ppm] | Isopelletierine (Predicted, CDCl₃) δ [ppm] |
| CH₃ (acetyl) | 2.15 (s) | 2.15 (s) |
| CH₂ (side chain) | 2.50-2.70 (m) | 2.50-2.70 (m) |
| CH (piperidine C2) | 2.90-3.10 (m) | 2.90-3.10 (m) |
| CH₂ (piperidine) | 1.20-1.90 (m) | 1.20-1.90 (m) |
| NH | 1.50-2.50 (br s) | 1.50-2.50 (br s) |
Table 2: ¹³C NMR Spectroscopic Data of Pelletierine Isomers (Predicted)
| Carbon | Pelletierine (Predicted, CDCl₃) δ [ppm] | Isopelletierine (Predicted, CDCl₃) δ [ppm] |
| C=O | 209.0 | 209.0 |
| CH₃ (acetyl) | 30.0 | 30.0 |
| CH₂ (side chain) | 50.0 | 50.0 |
| CH (piperidine C2) | 60.0 | 60.0 |
| CH₂ (piperidine C3) | 26.0 | 26.0 |
| CH₂ (piperidine C4) | 24.0 | 24.0 |
| CH₂ (piperidine C5) | 32.0 | 32.0 |
| CH₂ (piperidine C6) | 46.0 | 46.0 |
Note: The data presented in Tables 1 and 2 is based on predicted values and may vary from experimental results. The differentiation between (R)- and (S)-pelletierine would require chiral NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of these groups can be influenced by the isomeric structure.
Table 3: Key IR Absorption Data for Pelletierine Isomers
| Functional Group | Pelletierine (liquid film) ν [cm⁻¹] | Isopelletierine (liquid film) ν [cm⁻¹] | Assignment |
| N-H | ~3300 (broad) | ~3300 (broad) | N-H stretch |
| C-H | ~2930, ~2860 | ~2930, ~2860 | C-H stretch (aliphatic) |
| C=O | ~1715 | ~1715 | C=O stretch (ketone) |
Note: While the primary absorption bands are expected to be similar, subtle shifts and differences in peak shape and intensity may be observed in high-resolution spectra, aiding in the differentiation of isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns can differ.
Table 4: Mass Spectrometry Data for Pelletierine Isomers (Predicted GC-MS, 70 eV)
| m/z | Pelletierine (Relative Intensity, %) | Isopelletierine (Relative Intensity, %) | Putative Fragment |
| 141 | [M]⁺, Moderate | [M]⁺, Moderate | Molecular Ion |
| 98 | High | High | [M - CH₃CO]⁺ |
| 84 | Moderate | Moderate | Piperidine ring fragment |
| 58 | Moderate | Moderate | [CH₃COCH₃]⁺ |
| 43 | High | High | [CH₃CO]⁺ |
Note: The fragmentation pattern is predicted. Experimental data may show variations in the relative intensities of the fragment ions, which can be used as a distinguishing feature.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pelletierine isomers. For optimal results, method validation and optimization are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the isomer in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the relationship between the pelletierine isomers and the spectroscopic techniques used for their comparative analysis.
Caption: Workflow for the spectroscopic comparison of pelletierine isomers.
A Researcher's Guide to Comparing the Cellular Effects of (+)-Pelletierine and Other Bioactive Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating and comparing the cytotoxic and mechanistic effects of the alkaloid (+)-pelletierine against other bioactive compounds on various cell lines. Due to the limited specific experimental data on the differential effects of this compound in oncological studies, this document serves as a methodological template, utilizing comparative data from other well-researched alkaloids to illustrate the experimental design and data presentation necessary for such a study.
Comparative Efficacy: A Quantitative Overview
To objectively assess the anti-cancer potential of a novel compound like this compound, it is crucial to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and compare it to established cytotoxic agents or other alkaloids. The IC50 value represents the concentration of a drug required to inhibit cell growth by 50% in vitro and is a primary indicator of a compound's potency.
Below is a template table summarizing how the in vitro cytotoxicity of this compound could be compared with other alkaloids. The data for other alkaloids is sourced from existing literature to provide a comparative context.
Table 1: In Vitro Cytotoxicity (IC50) of Various Alkaloids in Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | Various | To Be Determined | |
| Pellitorine | HL-60 | Human Promyelocytic Leukemia | 13.0 | [1][2] |
| MCF-7 | Breast Cancer | 1.8 | [1][2] | |
| Berberine | SW620 | Colorectal Cancer | 54.41 | [3][4] |
| LoVo | Colorectal Cancer | 78.66 | [3][4] | |
| Palmatine | OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | [5] |
| Catharanthine Sulfate | HepG2 | Liver Carcinoma | Dose-dependent reduction | [6] |
Note: IC50 values should be interpreted with caution due to variations in experimental conditions such as cell lines and incubation times across different studies.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of any comparative study. The following sections outline the standard methodologies for assessing cell viability, apoptosis, and protein expression.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[7][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[11][13] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[16] In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic signaling cascade, such as caspases and members of the Bcl-2 family.[16][17] The detection of cleaved (active) forms of caspases, like caspase-3, and the cleavage of their substrates, such as PARP, are hallmarks of apoptosis.[16][17][18]
Protocol:
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.[19]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the described experimental workflows and a hypothetical signaling pathway that could be investigated for this compound.
Experimental Workflow Diagrams
Hypothetical Signaling Pathway
Many natural alkaloids exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade. The following diagram illustrates a hypothetical pathway that could be investigated for this compound.
This guide provides the necessary framework for conducting a rigorous comparative analysis of this compound's effects on various cell lines. By employing these standardized protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate its potential as a novel therapeutic agent.
References
- 1. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Pelletierine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. (+)-Pelletierine, a piperidine alkaloid, necessitates meticulous disposal procedures due to its potential biological activity and toxicological profile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal protocol based on established best practices for hazardous chemical and alkaloid waste management.
I. Core Principles of this compound Disposal
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams. The primary recommended method for the final disposal of alkaloid-containing waste is high-temperature incineration at a licensed hazardous waste facility.
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment to minimize exposure risks:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption of the chemical. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects against spills and contamination of clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the solid form or if there is a risk of generating aerosols. All handling should occur in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of the compound. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including the pure compound, weighing papers, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container. The container must be chemically compatible and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. Do not mix with incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
2. Labeling:
Proper labeling of waste containers is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the quantity of the waste.
-
The date of waste accumulation.
-
The name and contact information of the principal investigator or laboratory.
3. Storage:
Sealed and labeled hazardous waste containers must be stored in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic, sources of ignition, and incompatible chemicals.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste contents.
IV. Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the full personal protective equipment as outlined in Section II.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect Waste: Place all contaminated absorbent materials and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water solution, followed by a final rinse.
-
Dispose of Cleaning Materials: All cleaning materials, including used gloves and wipes, must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling (+)-Pelletierine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling (+)-Pelletierine. Given its classification as a toxic alkaloid, stringent adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Hazard Assessment and Toxicological Data
Quantitative Data Summary
Due to the absence of specific published toxicological and exposure limit data for this compound, the following table emphasizes the need for conservative safety measures.
| Parameter | Value | Reference / Remarks |
| Physical & Chemical Properties | ||
| Molecular Formula | C₈H₁₅NO | [2][3][4] |
| Molecular Weight | 141.21 g/mol | [2][3][4] |
| Boiling Point | 195 °C at 760 mmHg | [2] |
| Solubility | Soluble in water, alcohol, ether, and chloroform. | [5] |
| Toxicological Data | ||
| Oral LD50 (Rat) | Data not available | Assume high toxicity. |
| Dermal LD50 | Data not available | Assume high toxicity. |
| Inhalation LC50 | Data not available | Assume high toxicity. |
| Occupational Exposure Limits | ||
| OSHA PEL | Not established | |
| NIOSH REL | Not established | |
| ACGIH TLV | Not established |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| Protection Type | Recommended Equipment | Guidelines and Considerations |
| Eye and Face | Chemical safety goggles and a full-face shield. | A face shield must be worn over safety goggles when there is a splash hazard. |
| Hand | Double-gloving with nitrile gloves. | Inspect gloves before each use and change immediately if contaminated. |
| Body | Chemical-resistant lab coat or disposable gown. | Should be worn over personal clothing and removed before leaving the laboratory. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | Required when handling the solid compound or solutions outside of a certified chemical fume hood. |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
References
- 1. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- 3. How To Handle Toxic Substances Safely In A Toxicology Lab [needle.tube]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
